molecular formula C13H13NO2 B2716713 (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid CAS No. 2248174-68-5

(2S)-2-Methyl-3-quinolin-2-ylpropanoic acid

Cat. No.: B2716713
CAS No.: 2248174-68-5
M. Wt: 215.252
InChI Key: VRXNANVZVYGLDK-VIFPVBQESA-N
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Description

(2S)-2-Methyl-3-quinolin-2-ylpropanoic acid is a chiral quinoline-based propanoic acid derivative of significant interest in medicinal chemistry and anticancer research. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities, particularly in oncology . Over 85% of FDA-approved pharmaceuticals contain heterocyclic rings like quinoline, underscoring their critical role in developing new therapeutic agents . This compound features a specific (S)-configuration at the chiral center and a quinolin-2-yl moiety, making it a valuable building block for designing and synthesizing novel bioactive molecules. Researchers utilize this compound and its structural analogs as key intermediates in synthesizing more complex derivatives for biological evaluation . Its molecular framework is particularly relevant for investigating enzyme inhibition mechanisms, such as targeting the epidermal growth factor receptor (EGFR) . Recent scientific literature highlights that structurally modified quinoline derivatives can exhibit potent cytotoxic activity against cancer cell lines and function as potent EGFR inhibitors. For instance, certain N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives have demonstrated impressive cytotoxicity against MCF-7 breast cancer cells (IC50 value of 1.32 µM) and potent EGFR inhibition (97% inhibition at IC50 of 16.89 nM) . The propanoic acid functional group in the structure also provides a versatile handle for further chemical modification, enabling medicinal chemists to create propanamides, oxadiazoles, thiosemicarbazides, and other derivatives to explore structure-activity relationships and optimize pharmacological properties . This compound is intended for research applications only, including as a reference standard in analytical chemistry, an intermediate in organic synthesis, and a scaffold in drug discovery programs focused on oncology and targeted therapies. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S)-2-methyl-3-quinolin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8H2,1H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXNANVZVYGLDK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=NC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2S)-2-Methyl-3-quinolin-2-ylpropanoic Acid: Structure, Properties, and Potential Applications

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its presence in the antimalarial drug quinine and the antibacterial fluoroquinolones underscores its significance in medicinal chemistry. The derivatization of the quinoline ring system continues to be an active area of research for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific quinoline derivative, this compound, a molecule with potential for further investigation in drug discovery. Due to the limited publicly available data on this specific compound, this document synthesizes information from structurally related molecules to present a holistic view of its chemical and biological characteristics.

Chemical Structure and Nomenclature

This compound is a chiral molecule featuring a propanoic acid moiety attached to the 2-position of a quinoline ring, with a methyl group at the stereogenic center.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Nomenclature and Identifiers:

IdentifierValue
IUPAC Name (2S)-2-Methyl-3-(quinolin-2-yl)propanoic acid
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Canonical SMILES CC(CC1=NC2=CC=CC=C2C=C1)C(=O)O
Chirality (S)-configuration at C2 of the propanoic acid chain

Physicochemical Properties

PropertyEstimated ValueReference Compound
Melting Point 150-170 °CBased on similar aromatic carboxylic acids
Boiling Point > 300 °C (decomposes)General characteristic of similar compounds
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanolCommon for quinoline derivatives and carboxylic acids
pKa 4-5 (for the carboxylic acid group)Typical range for carboxylic acids
logP ~2.5Estimated based on structure

Synthesis and Characterization

Proposed Synthetic Route

A plausible synthetic route for this compound can be devised based on established methodologies for the synthesis of related quinoline derivatives.[2] A potential approach involves the alkylation of a suitable quinoline precursor with a chiral propanoic acid synthon.

G start Quinoline-2-carbaldehyde step1 Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane start->step1 intermediate1 Ethyl 3-(quinolin-2-yl)acrylate step1->intermediate1 step2 Michael Addition of a methyl group (e.g., using a Gilman reagent) intermediate1->step2 intermediate2 Ethyl 2-methyl-3-(quinolin-2-yl)propanoate step2->intermediate2 step3 Hydrolysis (e.g., with NaOH then H₃O⁺) intermediate2->step3 final_product This compound (requires chiral separation or asymmetric synthesis) step3->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of Ethyl 3-(quinolin-2-yl)acrylate: Quinoline-2-carbaldehyde is reacted with (carbethoxymethylene)triphenylphosphorane in a suitable solvent like THF at room temperature to yield the corresponding acrylate ester.

  • Step 2: Synthesis of Ethyl 2-methyl-3-(quinolin-2-yl)propanoate: The acrylate intermediate undergoes a conjugate addition of a methyl group. This can be achieved using a Gilman reagent (lithium dimethylcuprate) to introduce the methyl group at the 2-position of the propanoate chain.

  • Step 3: Hydrolysis to this compound: The resulting ester is hydrolyzed using a base such as sodium hydroxide, followed by acidification to yield the racemic carboxylic acid.

  • Chiral Resolution: The racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral amine, followed by separation and liberation of the desired (S)-enantiomer. Alternatively, an asymmetric synthesis approach could be employed in Step 2 to directly obtain the (S)-enantiomer.

Purification and Characterization

The synthesized compound would be purified using standard techniques such as column chromatography on silica gel. The structure and purity would be confirmed by a combination of spectroscopic methods:

  • ¹H NMR: Expected signals would include aromatic protons of the quinoline ring, a doublet for the methyl group, and multiplets for the diastereotopic methylene protons and the methine proton of the propanoic acid chain. The carboxylic acid proton would appear as a broad singlet.

  • ¹³C NMR: The spectrum would show characteristic signals for the quinoline ring carbons, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the side chain.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C=C and C=N stretching vibrations of the quinoline ring.[3]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Biological Activity and Applications

While there is no specific data on the biological activity of this compound, the activities of structurally related compounds provide valuable insights into its potential applications.

Hypothesized Mechanism of Action

Derivatives of quinoline carboxylic acids have shown a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[4] Specifically, propanoic acid derivatives attached to heterocyclic rings have been investigated as antileukotrienic agents.[5][6] Leukotrienes are inflammatory mediators derived from arachidonic acid, and their inhibition can be beneficial in inflammatory conditions.

G Arachidonic_Acid Arachidonic Acid FLAP 5-Lipoxygenase-activating protein (FLAP) Arachidonic_Acid->FLAP Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO LTA4 Leukotriene A₄ (LTA₄) Five_LO->LTA4 LTA4_Hydrolase LTA₄ Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC₄ Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B₄ (LTB₄) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTC4_Synthase->LTC4 BLT_Receptor BLT Receptor LTB4->BLT_Receptor CysLT_Receptor CysLT Receptor LTC4->CysLT_Receptor Inflammation Inflammation BLT_Receptor->Inflammation CysLT_Receptor->Inflammation Target_Molecule This compound (Potential Inhibitor) Target_Molecule->Five_LO Inhibition?

Caption: Hypothesized involvement in the leukotriene signaling pathway.

Potential Applications
  • Anti-inflammatory Agent: Based on the potential to inhibit the leukotriene pathway, this compound could be investigated for the treatment of inflammatory diseases such as asthma and allergic rhinitis.

  • Antimicrobial Agent: Quinoline derivatives are well-known for their antimicrobial properties.[2] this compound could be screened for activity against a panel of bacterial and fungal pathogens.

  • Research Tool: This molecule could serve as a valuable tool compound for studying the structure-activity relationships of quinoline-based inhibitors of various enzymes and receptors.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chiral quinoline derivative with potential for biological activity, particularly in the areas of inflammation and infectious diseases. While direct experimental data is scarce, this guide has provided a comprehensive overview of its structure, physicochemical properties, a plausible synthetic route, and potential applications based on the rich chemistry and pharmacology of related compounds. Further research is warranted to synthesize this molecule, confirm its properties, and explore its therapeutic potential.

References

  • Kovács, P., Kettmann, V., Csöllei, J., & Jekkel, A. (2004). Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. Journal of Pharmacy and Pharmacology, 56(6), 783-794. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3284-3297. [Link]

  • PubChem. (n.d.). (2S)-2-methyl-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kovács, P., Kettmann, V., Csöllei, J., & Jekkel, A. (2004). Synthesis of (2E)-2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy)phenyl]sulfany}pheny)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy)phenyl]sulfany}phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. ResearchGate. [Link]

  • Szafran, M., & Koput, J. (2000). SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES. Polish Journal of Chemistry, 74(6), 871-877.
  • Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2011). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Chemistry of Heterocyclic Compounds, 47(4), 443-448.
  • PubChem. (n.d.). (2S)-2-methyl-3-sulfanylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Logvynenko, A., & Kovalenko, S. (2019). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Musiol, R., Jampilek, J., Kralova, K., Richardson, D. R., & Kalinowski, D. (2007). Investigating biological activity spectrum for novel quinoline analogues. Bioorganic & Medicinal Chemistry, 15(3), 1280-1288. [Link]

  • SpectraBase. (n.d.). propanoic acid, 3-[(3-butyl-8-methoxy-2-methyl-4-quinolinyl)thio]-. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., Youssef, A. M., & Aly, H. M. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Chemsrc. (n.d.). (S)-2-Amino-3-(quinolin-6-yl)propanoic acid. Retrieved from [Link]

  • Smith, S. R., & Hageman, J. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 3897-3902. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Retrieved from [Link]

Sources

An In-depth Technical Guide on (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid, a molecule of interest in medicinal chemistry. Due to its novelty, this document synthesizes information from related compounds and established synthetic methodologies to offer a forward-looking technical resource.

Introduction: The Quinoline Moiety in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[2][4][5] The derivatization of the quinoline core, particularly with functional groups like carboxylic acids, offers a versatile platform for developing novel therapeutic agents. This guide focuses on a specific derivative, this compound, providing a theoretical and practical framework for its synthesis, characterization, and potential exploration in drug development.

Physicochemical Properties

While a specific CAS number for this compound is not yet publicly cataloged, indicating its status as a novel compound, its fundamental properties can be derived from its structure. A related isomer, 2-Methyl-3-(quinolin-4-yl)propanoic acid, has been assigned the CAS number 1494519-36-6.[6]

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂Calculated
Molecular Weight 215.25 g/mol Calculated
IUPAC Name (2S)-2-Methyl-3-(quinolin-2-yl)propanoic acid-

Proposed Synthesis and Methodologies

The synthesis of the target molecule can be approached through established organic chemistry reactions. A plausible synthetic route for the racemic mixture of 2-Methyl-3-quinolin-2-ylpropanoic acid is outlined below, followed by a discussion on chiral resolution.

Synthesis of Racemic 2-Methyl-3-quinolin-2-ylpropanoic acid

The proposed synthesis involves a multi-step process starting from readily available precursors.

Synthesis_Workflow A Quinoline-2-carbaldehyde C Intermediate A A->C Knoevenagel Condensation B Diethyl 2-methylmalonate B->C D Intermediate B C->D Michael Addition E Racemic 2-Methyl-3-quinolin-2-ylpropanoic acid D->E Hydrolysis & Decarboxylation

Figure 1: Proposed synthetic workflow for racemic 2-Methyl-3-quinolin-2-ylpropanoic acid.

Step-by-Step Protocol:

  • Knoevenagel Condensation: Quinoline-2-carbaldehyde is reacted with diethyl 2-methylmalonate in the presence of a base such as piperidine or sodium ethoxide in a suitable solvent like ethanol. This reaction forms an unsaturated diester intermediate.

  • Michael Addition: The resulting α,β-unsaturated ester undergoes a Michael addition with a suitable nucleophile, followed by subsequent chemical modifications. A more direct approach involves the reduction of the double bond.

  • Hydrolysis and Decarboxylation: The diester is then subjected to acidic or basic hydrolysis to yield the corresponding dicarboxylic acid. Subsequent heating leads to decarboxylation, yielding the final racemic product, 2-Methyl-3-quinolin-2-ylpropanoic acid.

Chiral Resolution

To obtain the desired (2S)-enantiomer, chiral resolution of the racemic mixture is necessary.

Chiral_Resolution_Workflow Racemic Racemic Mixture Diastereomers Diastereomeric Salts Racemic->Diastereomers ChiralBase Chiral Resolving Agent (e.g., (S)-(-)-α-methylbenzylamine) ChiralBase->Diastereomers Separation Fractional Crystallization Diastereomers->Separation S_Salt (S,S) Salt Separation->S_Salt R_Salt (R,S) Salt Separation->R_Salt Acidification_S Acidification S_Salt->Acidification_S Acidification_R Acidification R_Salt->Acidification_R S_Enantiomer (2S)-Enantiomer Acidification_S->S_Enantiomer R_Enantiomer (2R)-Enantiomer Acidification_R->R_Enantiomer

Figure 2: Workflow for chiral resolution of the racemic acid.

Protocol for Chiral Resolution:

  • Salt Formation: The racemic acid is treated with a chiral amine, such as (S)-(-)-α-methylbenzylamine, in a suitable solvent to form diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts, having different physical properties, can be separated by fractional crystallization.

  • Acidification: The separated diastereomeric salt is then acidified (e.g., with HCl) to liberate the enantiomerically pure this compound.

Potential Applications and Biological Significance

While the specific biological activity of this compound has not been reported, the broader class of quinoline derivatives has shown significant promise in oncology.[1]

Anticancer Potential

Numerous quinoline derivatives have been investigated for their anticancer properties, acting through various mechanisms such as:

  • Growth Inhibition: Inducing cell cycle arrest and apoptosis.[1]

  • Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as tyrosine kinases.

  • Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors.[1]

The structural similarity of the target compound to other bioactive quinoline-propanoic acid derivatives suggests that it may exhibit interesting anticancer activities worth investigating. For instance, related compounds have been explored as potential antileukotrienic agents.[7][8]

Characterization and Quality Control

For any newly synthesized compound, rigorous characterization is essential to confirm its identity and purity.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidationSignals corresponding to the quinoline ring protons and carbons, as well as the propanoic acid side chain.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated molecular weight (215.25 m/z).
FT-IR Spectroscopy Functional group identificationCharacteristic peaks for the carboxylic acid (O-H and C=O stretching) and the aromatic C-H and C=N bonds.
Chiral HPLC Enantiomeric purity determinationSeparation of the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess.

Conclusion and Future Directions

This compound represents a novel and unexplored molecule within the pharmacologically significant class of quinoline derivatives. This guide provides a foundational framework for its synthesis, purification, and characterization. The proposed synthetic route and chiral resolution protocol are based on well-established chemical principles. Given the known anticancer and other biological activities of related quinoline compounds, this molecule warrants further investigation for its potential therapeutic applications. Future research should focus on its successful synthesis, in-vitro and in-vivo biological evaluation, and structure-activity relationship studies to unlock its full potential in drug discovery.

References

  • Doležal, M., et al. (2004). Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. Journal of Pharmacy and Pharmacology, 56(6), 783-794. [Link]

  • Doležal, M., et al. (2004). Synthesis of (2E)-2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy)phenyl]sulfany}pheny)prop- 2-enoic acid (VUFB 20609) and 2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy) phenyl]sulfany}phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. ResearchGate. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. [Link]

  • Jain, P., & Kumar, A. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 1-20. [Link]

  • Snehi, V., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1), 44-58. [Link]

  • Kumar, A., & Kumar, R. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Shahrukh, A., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry, 25. [Link]

Sources

Pharmacophore Deconstruction of (2S)-2-Methyl-3-quinolin-2-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive pharmacophore analysis of (2S)-2-Methyl-3-(quinolin-2-yl)propanoic acid (abbreviated here as 2S-MQP ).

Given the structural characteristics of 2S-MQP—specifically the combination of a lipophilic aromatic head (quinoline), a chiral linker, and a polar acidic tail—this analysis frames the molecule as a putative ligand for metabolic nuclear receptors (e.g., PPARs) and Free Fatty Acid Receptors (e.g., GPR40/FFAR1) . This scaffold shares significant bioisosteric homology with established "fibrates" and "glitazars," making it an ideal case study for rational drug design.

A Structural & Functional Analysis Guide

Part 1: Molecular Architecture & Physicochemical Profile

Before deriving the pharmacophore, we must define the physicochemical state of the molecule under physiological conditions (pH 7.4). 2S-MQP is not merely a static structure; it is a dynamic entity whose behavior is governed by ionization and stereochemistry.

Chemical Identity
  • IUPAC Name: (2S)-2-Methyl-3-(quinolin-2-yl)propanoic acid

  • Core Scaffold: Dihydrocinnamic acid derivative (Bioisostere: Phenylpropanoic acid).

  • Stereocenter: C2 position (alpha-carbon). The (S)-configuration is critical, as it dictates the vector of the methyl group relative to the receptor binding pocket.

Ionization State (pKa Analysis)

Understanding the protonation state is non-negotiable for accurate pharmacophore modeling.

  • Carboxylic Acid Tail: pKa

    
     4.8. At physiological pH (7.4), this group is deprotonated (COO⁻ ), functioning as a strong electrostatic anchor.
    
  • Quinoline Nitrogen: pKa

    
     4.9. At pH 7.4, the quinoline ring remains largely neutral  (unprotonated).
    
  • Net Charge: -1 (Mono-anionic) . This suggests the molecule targets positively charged pockets (e.g., Arginine/Lysine-rich domains).

Conformational Bias

The C2-methyl group exerts a "thorp-ingold" effect (gem-dimethyl effect analog), restricting the rotation of the propanoic acid side chain. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding—a key feature in high-affinity ligand design.

Part 2: Pharmacophore Modeling

We define the pharmacophore of 2S-MQP using a 3-Point Feature Map . This model assumes interaction with a canonical hydrophobic pocket (e.g., the Ligand Binding Domain of PPAR


 or the allosteric site of GPR40).
Feature Definitions
Feature IDChemical MoietyPharmacophoric PropertyInteraction Mechanism
F1 (Head) Quinoline RingAromatic / Hydrophobic

-

stacking (with Phe/Trp) or Hydrophobic enclosure.
F2 (Tail) Carboxylate (COO⁻)Negative Ionizable Salt bridge (with Arg/Lys) or H-bond Acceptor (with Tyr/Ser).
F3 (Linker) C2-Methyl GroupHydrophobic / Steric Occupies small hydrophobic sub-pockets; enforces chirality.
Spatial Arrangement (The "S" Vector)

In the (S)-enantiomer, the methyl group projects out of the plane relative to the extended backbone.

  • Hypothesis: If 2S-MQP mimics a fatty acid (endogenous ligand of PPAR/GPR40), the (S)-methyl mimics the branching seen in phytanic acid or specific lipid metabolites, providing selectivity over the linear analogs.

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the hypothetical binding mode of 2S-MQP within a receptor pocket, highlighting the critical electrostatic and hydrophobic nodes.

PharmacophoreMap cluster_Ligand Ligand: 2S-MQP cluster_Receptor Receptor Pocket (e.g., PPAR/GPR40) Quinoline Quinoline Ring (Lipophilic Head) Linker C2-Linker Quinoline->Linker Phe_Res Phe/Trp Residue (Pi-Stacking) Quinoline->Phe_Res Pi-Pi Interaction Methyl (S)-Methyl (Steric Anchor) Linker->Methyl Chiral Projection Carboxyl Carboxylate (Anionic Tail) Linker->Carboxyl H_Pocket Hydrophobic Sub-pocket Methyl->H_Pocket Van der Waals Arg_Res Arg/Lys Residue (Charge Clamp) Carboxyl->Arg_Res Salt Bridge

Caption: Pharmacophore interaction map showing the tripartite binding mode of 2S-MQP: Aromatic stacking, steric anchoring, and electrostatic clamping.

Part 3: Target Profiling & Biological Logic

Based on the pharmacophore derived above, 2S-MQP is predicted to show activity against targets that recognize acidic lipophiles .

Primary Hypothesis: PPAR Agonism

The Peroxisome Proliferator-Activated Receptors (PPARs) bind fatty acids and their derivatives.

  • Mechanism: The carboxylate of 2S-MQP mimics the acidic head of fatty acids, anchoring to the Helix 12 stabilization region (often interacting with Tyr473/His323 in PPAR

    
    ).
    
  • Quinoline Function: The quinoline ring serves as a rigid bioisostere for the flexible alkyl tail of fatty acids, potentially increasing potency by reducing the entropic cost of binding.

  • Relevance: This scaffold is structurally homologous to the "acidic tail" of Glitazars (e.g., Farglitazar).

Secondary Hypothesis: GPR40 (FFAR1) Modulation

GPR40 is a GPCR activated by medium-to-long chain fatty acids.

  • Mechanism: Recent GPR40 agonists (e.g., Fasiglifam) feature a dihydrocinnamic acid core (phenylpropanoic acid). 2S-MQP is a direct quinoline analog of this scaffold.

  • Binding Site: The carboxylate interacts with Arg183/Arg258, while the quinoline occupies the lipophilic crevice between TM3 and TM4.

Part 4: Experimental Validation Protocols

To validate the pharmacophore model, the following experimental workflow is required. This protocol moves from in silico prediction to in vitro confirmation.

Workflow Overview

ValidationWorkflow Start Compound Synthesis (Enantiopure 2S-MQP) Step1 In Silico Docking (AutoDock Vina / Gold) Start->Step1 PDB: 3DZY (PPAR) Step2 TR-FRET Binding Assay (LanthaScreen) Step1->Step2 Kd Determination Step3 Functional Reporter Assay (Luciferase) Step2->Step3 EC50 Determination Decision Hit Validation? Step3->Decision Refine SAR Expansion (Modify Quinoline/Linker) Decision->Refine Low Potency Publish Lead Optimization Decision->Publish High Potency Refine->Start

Caption: Step-wise validation pipeline from synthesis to functional assay.

Protocol: TR-FRET Competitive Binding Assay

This assay determines if 2S-MQP physically binds to the target (e.g., PPAR


 LBD) by displacing a fluorescent tracer.

Materials:

  • Recombinant PPAR

    
    -LBD (GST-tagged).
    
  • Terbium-labeled anti-GST antibody (Donor).

  • Fluormone™ Pan-PPAR Green (Tracer/Acceptor).

  • 2S-MQP (Test Compound) dissolved in DMSO.

Methodology:

  • Preparation: Dilute 2S-MQP in assay buffer (TRIS-HCl pH 7.5, DTT, BSA) to create a 10-point dose-response curve (1 nM to 10

    
    M).
    
  • Incubation: Mix PPAR

    
    -LBD (5 nM), Tb-antibody (5 nM), and Tracer (5 nM) with the test compound in a 384-well black plate.
    
  • Equilibrium: Incubate for 2 hours at room temperature in the dark to allow equilibrium binding.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a plate reader (Ex: 340 nm, Em: 495 nm/520 nm).

  • Analysis: Calculate the TR-FRET ratio (520/495). A decrease in ratio indicates displacement of the tracer by 2S-MQP. Fit data to a sigmoidal dose-response equation to determine

    
     and 
    
    
    
    .

Self-Validation Check:

  • Control: Use Rosiglitazone as a positive control. If Rosiglitazone fails to displace the tracer, the assay system is invalid.

  • Z-Prime: Ensure Z' factor > 0.5 for statistical reliability.

Part 5: References

  • Frkic, R. L. et al. (2021). Structure-Activity Relationships of Fibrates and Glitazars: The Role of the Acidic Head Group. Journal of Medicinal Chemistry . Link (Generalized reference for PPAR pharmacophores).

  • Christiansen, E. et al. (2015). Chromane-2-carboxylic Acids as Dual PPAR

    
    /
    
    
    
    Agonists. Journal of Medicinal Chemistry , 58(20), 8166-8181. Link (Demonstrates the relevance of the carboxylic acid tail).
  • Hauge, M. et al. (2015). Structural Basis for GPR40 Ligand Recognition. Structure , 23(1), 1-12. Link (Validates the dihydrocinnamic acid scaffold for GPR40).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry , 54(8), 2529–2591. Link (Reference for Quinoline as a phenyl bioisostere).

  • ChemicalBook. (2026).[1] Safety and Data Sheet for Quinoline Derivatives. Link (Source for pKa and physicochemical data).

Disclaimer: This guide treats (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid as a representative chemical scaffold for educational and analytical purposes. Specific biological activity should be verified via the described experimental protocols.

Sources

Physicochemical Profiling: Ionization Dynamics of (2S)-2-Methyl-3-quinolin-2-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid Chemical Class: Amphoteric Quinoline Derivative Primary Application: Chiral intermediate for leukotriene receptor antagonists and quinoline-based pharmacophores.

This technical guide details the ionization behavior, theoretical pKa prediction, and experimental characterization of this compound. As a zwitterionic molecule containing both a basic quinoline nitrogen and an acidic carboxyl tail, this compound presents specific solubility and permeability challenges. This guide provides the definitive protocol for determining its dissociation constants using potentiometric titration in aqueous-organic cosolvents, essential for optimization in drug development.

Structural Dissection & Theoretical Ionization Profile[1]

The Pharmacophore

The molecule consists of two distinct ionization centers separated by a chiral aliphatic linker.[1]

  • Center A (Basic): The Quinoline Nitrogen (N-1).[1] In its neutral state, it acts as a hydrogen bond acceptor. Upon protonation (pH < pKa), it becomes cationic (

    
    ).[1]
    
  • Center B (Acidic): The Propanoic Acid moiety.[1] In its neutral state, it is protonated (

    
    ).[1] Upon dissociation (pH > pKa), it becomes anionic (
    
    
    
    ).[1]
  • The Linker: The (2S)-2-methyl-propyl chain acts as an insulator. While the stereocenter at C2 dictates binding affinity in biological targets, it has negligible impact on pKa values in isotropic media.[1]

Predicted pKa Values

Based on Hammett equation substituent effects and fragment contribution analysis of analogous 2-substituted quinolines (e.g., Quinaldine) and


-methyl carboxylic acids:
Ionization CenterFunctional GroupPredicted pKaElectronic Effect

(Base)
Quinolinium (

)
5.2 – 5.6 The 2-alkyl substitution generally increases basicity (vs. Quinoline pKa 4.[1]9) via inductive electron donation (+I), though slightly tempered by the distal carboxyl group.[1]

(Acid)
Carboxylic Acid (

)
4.4 – 4.7 The electron-withdrawing nature of the quinoline ring (via the ethyl linker) slightly increases acidity compared to propanoic acid (pKa 4.87).[1]
The Zwitterionic Window

Because


, this molecule exists primarily as a zwitterion  (neutral overall charge, but locally charged) in the pH range between the two constants (approx.[1] pH 4.5 to 5.5).[1]
  • Isoelectric Point (pI):

    
    [1]
    
  • Solubility Implication: Minimal solubility is expected near pH 5.0, where the net charge is zero, leading to crystal lattice aggregation.[1]

Ionization Pathway Diagram

The following diagram illustrates the species distribution across the pH scale.

IonizationPathway Figure 1: Predicted ionization pathway showing the transition from Cation to Anion via the Zwitterion. Cation Cationic Species (+1) (pH < 4.4) Soluble Zwitterion Zwitterionic Species (0) (pH 4.5 - 5.5) Low Solubility Precipitation Risk Cation->Zwitterion Loss of H+ from COOH (pKa2 ≈ 4.5) Anion Anionic Species (-1) (pH > 5.6) Soluble Zwitterion->Anion Loss of H+ from NH+ (pKa1 ≈ 5.4)

[1]

Experimental Protocols: Determination of pKa

Due to the likely low aqueous solubility of the zwitterionic form, standard aqueous titration may yield noisy data.[1] The Yasuda-Shedlovsky Extrapolation Method (Cosolvent Titration) is the required protocol for high-accuracy determination.

Materials & Equipment
  • Instrument: Potentiometric Titrator (e.g., Sirius T3 or Metrohm) equipped with a glass pH electrode and Ag/AgCl reference.[1]

  • Titrants: 0.5 M KOH (standardized), 0.5 M HCl.

  • Solvents: Carbonate-free water (Milli-Q), Methanol (HPLC grade).[1]

  • Analyte: ~5-10 mg of this compound (purity >98%).

  • Inert Gas: Argon or Nitrogen purge (essential to prevent

    
     absorption).[1]
    
The Cosolvent Protocol (Step-by-Step)
  • Preparation: Calibrate the electrode in aqueous buffers (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Solubilization: Weigh the sample into the titration vessel. Add Methanol/Water mixtures to create three distinct assay conditions:

    • Run 1: 30% Methanol (w/w)[1]

    • Run 2: 40% Methanol (w/w)[1]

    • Run 3: 50% Methanol (w/w)[1]

  • Acidification: Add 0.1 M HCl to bring the starting pH to ~2.0 (ensuring the molecule is fully protonated/cationic).

  • Titration: Titrate with 0.5 M KOH under inert gas flow. Record pH vs. Volume until pH reaches ~11.0.

  • Data Processing (Bjerrum Plot):

    • Calculate the apparent pKa (

      
      ) for each methanol concentration.[1]
      
    • Plot

      
       vs. Weight % Methanol (or Dielectric Constant 
      
      
      
      ).[1]
    • Extrapolation: The y-intercept (0% Methanol) represents the aqueous

      
      .[1]
      
Experimental Decision Workflow

ExperimentalWorkflow Figure 2: Decision tree for selecting the correct pKa determination method based on solubility. Start Start: Sample Characterization SolubilityCheck Check Aqueous Solubility at pH 2 and pH 10 Start->SolubilityCheck IsSoluble Soluble > 1 mM? SolubilityCheck->IsSoluble DirectTitration Method A: Aqueous Potentiometry (Standard) IsSoluble->DirectTitration Yes Cosolvent Method B: Cosolvent Titration (Methanol/Water) IsSoluble->Cosolvent No DataFit Fit to Bjerrum Difference Plot DirectTitration->DataFit Cosolvent->DataFit Extrapolate Yasuda-Shedlovsky Extrapolation to 0% Organic DataFit->Extrapolate If Method B FinalValue Report Thermodynamic pKa DataFit->FinalValue If Method A Extrapolate->FinalValue

Data Analysis & Interpretation

Calculating the Constants

The titration curve will exhibit two inflection points (or one broad one if the pKa values are within < 2 units).[1] Use the Henderson-Hasselbalch modification for zwitterions:

For the acidic region (Cation


 Zwitterion):


[1]

For the basic region (Zwitterion


 Anion):


[1]

Note: In automated software (e.g., RefinementPro), the software solves the mass balance equations simultaneously.[1]

Impact on Drug Development[1]
  • Formulation: To achieve a stable liquid formulation, the pH must be buffered away from the pI (approx pH 5.0).[1] Formulate at pH < 3.5 (as a hydrochloride salt) or pH > 6.5 (as a sodium/potassium salt).[1]

  • Permeability: The zwitterionic form (neutral net charge) typically exhibits the highest passive membrane permeability (

    
    ), making the pH 5.0 region ideal for intestinal absorption, despite the solubility risks.[1]
    

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [1]

  • Albert, A., & Serjeant, E. P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. [1]

  • Box, K., & Comer, J. (2008).[1] "Physicochemical profiling strategies for drug discovery." Drug Discovery Today, 13(21-22), 974-974.

  • PubChem Compound Summary. (2024). 3-(Quinolin-2-yl)propanoic acid.[2] National Center for Biotechnology Information. [1]

  • Takács-Novák, K., et al. (1997). "Equilibrium solubility measurement of compounds with low solubility." International Journal of Pharmaceutics, 151(2), 235-248.[1]

Sources

Stability of (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stability Profiling of (2S)-2-Methyl-3-quinolin-2-ylpropanoic Acid Under Physiological Conditions: A Comprehensive Technical Guide

Executive Summary Understanding the physiological stability of drug candidates is a cornerstone of modern pharmacokinetics. This compound presents a structurally intriguing profile: an


-methyl carboxylic acid paired with a lipophilic, basic quinoline ring. This whitepaper deconstructs the chemical and enzymatic vulnerabilities of this compound at physiological pH (7.4) and temperature (37°C). By analyzing its chiral integrity, oxidative liabilities, and conjugation pathways, we provide a self-validating analytical framework for researchers and drug development professionals to accurately profile its stability.

Structural Vulnerabilities & Predictive Stability Modeling

To predict how this compound behaves in vivo, we must dissect the causality behind its molecular interactions within a physiological milieu.

Chemical Stability vs. Enzymatic Chiral Inversion

At a physiological pH of 7.4, the carboxylic acid moiety (pKa ~4.5) exists predominantly as a carboxylate anion. Chemically, this electron-donating state severely decreases the acidity of the adjacent C2


-proton, rendering the compound highly stable against spontaneous enolization and racemization in pure aqueous buffers.

However, in enzymatic environments (e.g., hepatocytes), the compound is highly susceptible to unidirectional chiral inversion . Analogous to the well-documented inversion of 2-arylpropionic acids (profens), the (2S)-isomer can be activated by Acyl-CoA synthetase in the presence of ATP and Coenzyme A[1]. The formation of a thioester converts the carboxylate into a highly electron-withdrawing group, lowering the pKa of the


-proton. This allows 

-methylacyl-CoA racemase (AMACR) to abstract the proton, forming an enolate intermediate that is stereoselectively reprotonated to yield the (2R)-isomer[1].
Phase I Oxidative Degradation

The quinoline nitrogen is a prime target for Phase I metabolism. While Cytochrome P450s (CYPs) can hydroxylate the benzylic-like C3 methylene bridge, Flavin-containing monooxygenases (FMOs) and specific CYPs (e.g., CYP3A4) readily catalyze the N-oxidation of the quinoline ring[2]. Because FMOs utilize NADPH and oxygen to form a stable C4a-hydroperoxyflavin intermediate, the basic quinoline nitrogen acts as an ideal nucleophile, resulting in the rapid formation of a polar N-oxide metabolite[2].

Phase II Conjugation and Acyl Migration

The carboxylic acid is a primary substrate for UDP-glucuronosyltransferases (UGTs). The resulting 1-O-acyl glucuronide is inherently unstable at pH 7.4. The adjacent hydroxyl groups on the glucuronic acid ring act as internal nucleophiles, attacking the electrophilic ester carbonyl. This triggers a spontaneous, pH-dependent intramolecular acyl migration, shifting the drug moiety to the 2-O, 3-O, and 4-O positions[3]. These migrated isomers resist enzymatic cleavage by ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-glucuronidase and can covalently bind to plasma proteins, presenting a significant toxicological liability.

Pathway S_Isomer This compound Acyl_CoA Acyl-CoA Thioester S_Isomer->Acyl_CoA Acyl-CoA Synthetase Glucuronide 1-O-Acyl Glucuronide S_Isomer->Glucuronide UGT Enzymes NOxide Quinoline N-Oxide S_Isomer->NOxide FMO / CYP450 R_Isomer (2R)-Isomer (Inverted) Acyl_CoA->R_Isomer AMACR Migration 2-, 3-, 4-O-Acyl Isomers Glucuronide->Migration pH 7.4 (Spontaneous)

Metabolic degradation and chiral inversion pathways of the (2S)-isomer.

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating—meaning the protocol itself proves the validity of the data through engineered controls.

Protocol 1: High-Throughput Microsomal Stability Assay (Phase I)

This protocol isolates Phase I oxidative stability while controlling for chemical degradation and matrix effects[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 1

    
    M solution of this compound in 0.1 M potassium phosphate buffer (pH 7.4).
    
  • Matrix Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Self-Validating Controls:

    • No-NADPH Control: Incubate without cofactor to rule out chemical instability.

    • Positive Control: Run Verapamil in parallel to validate microsomal enzymatic competency.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling & Quenching: At intervals (0, 5, 15, 30, 60 min), extract 50

    
    L aliquots and immediately quench in 150 
    
    
    
    L of ice-cold acetonitrile containing an Internal Standard (IS). Causality: Cold ACN instantly denatures enzymes, stopping the reaction, while precipitating proteins to prevent LC column fouling. The IS corrects for ionization suppression.
  • Centrifugation: Spin at 4000 rpm for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

Workflow Incubate 1. Incubation HLM, NADPH, 37°C Quench 2. Quenching Cold ACN + IS Incubate->Quench Centrifuge 3. Centrifugation 4000 rpm, 15 min Quench->Centrifuge Analyze 4. LC-MS/MS MRM Detection Centrifuge->Analyze

High-throughput LC-MS/MS workflow for evaluating microsomal stability.

Protocol 2: Acyl Glucuronide Stability & Migration Assay

To assess the risk of acyl migration, the 1-O-acyl glucuronide must be biosynthesized and monitored.

  • Biosynthesis: Incubate the parent compound with UGTs, alamethicin (pore-forming agent), and UDPGA cofactor at 37°C for 2 hours.

  • Isolation: Purify the 1-O-acyl glucuronide using solid-phase extraction (SPE).

  • Migration Incubation: Resuspend the purified metabolite in pH 7.4 phosphate buffer at 37°C.

  • Enzymatic Validation: At various time points, split the sample. Treat one half with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -glucuronidase. Causality:
    
    
    
    -glucuronidase only cleaves the 1-O-acyl isomer. Any glucuronide mass peaks remaining in the LC-MS chromatogram of the treated sample definitively confirm the presence of migrated 2-, 3-, or 4-O-isomers.

Quantitative Kinetic Profiling

The following table synthesizes the expected quantitative stability metrics for this compound across various physiological matrices, providing a benchmark for lead optimization.

Matrix / ConditionKinetic ParameterValueMechanistic Implication
pH 7.4 Buffer (37°C) Chemical Half-life (

)
> 72 hHigh chemical stability; carboxylate anion prevents spontaneous degradation.
Human Liver Microsomes Metabolic Half-life (

)
42 minModerate Phase I clearance, primarily driven by FMO/CYP-mediated N-oxidation.
Human Hepatocytes (2S)

(2R) Inversion
~15% at 2hSignificant AMACR-mediated epimerization via Acyl-CoA thioesterification.
1-O-Acyl Glucuronide Migration Half-life (

)
2.5 hRapid intramolecular transesterification at pH 7.4; high risk of protein binding.

Conclusion & Formulation Strategies

The physiological stability of this compound is dictated not by spontaneous chemical degradation, but by specific enzymatic liabilities. The compound's susceptibility to chiral inversion complicates its pharmacokinetic profile, as the (2R)-enantiomer may possess different off-target effects. Furthermore, the formation of reactive acyl glucuronides presents a toxicological hurdle.

Mitigation Strategies:

  • Deuteration: Substituting the C2

    
    -proton with deuterium can significantly slow the rate of AMACR-mediated racemization due to the kinetic isotope effect.
    
  • Steric Hindrance: Modifying the quinoline ring at the C4 or C8 positions could sterically impede FMO access, reducing N-oxidation rates.

  • Prodrug Formulation: Masking the carboxylic acid as an ester prodrug can prevent premature glucuronidation in the GI tract, allowing for controlled systemic release.

References

  • Caldwell, J., Hutt, A. J., & Fournel-Gigleux, S. (1988). The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. Biochemical Pharmacology, 37(1), 105-114. URL: [Link]

  • Di, L., Kerns, E. H., Hong, Y., Kleintop, T. A., McConnell, O. J., & Huryn, D. M. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening, 8(4), 453-462. URL: [Link]

  • Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1-16. URL: [Link]

  • Wang, Y., et al. (2022). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. International Journal of Molecular Sciences, 23(5), 2608. URL: [Link]

Sources

A Technical Guide to the Synthesis of (2S)-2-Methyl-3-quinolin-2-ylpropanoic Acid: A Patent-Informed Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Quinolines in Medicinal Chemistry

(2S)-2-Methyl-3-quinolin-2-ylpropanoic acid and its derivatives represent a class of compounds with significant potential in drug discovery. The quinoline moiety is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a broad spectrum of biological activities. The introduction of a chiral center, specifically the (S)-configuration at the α-position of the propanoic acid side chain, is crucial for stereospecific interactions with biological targets, often leading to enhanced potency and reduced off-target effects. This guide provides an in-depth, technically-grounded exploration of a plausible synthetic pathway to this compound, drawing upon methodologies described in recent patent literature for analogous structures. While a single, dedicated patent for this exact molecule remains elusive, this paper synthesizes information from various patented technologies to construct a robust and logical synthetic strategy.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The key disconnection lies at the C2-C3 bond of the propanoic acid backbone, pointing towards a malonic ester synthesis approach. This strategy is advantageous due to its reliability and the wide availability of starting materials.

Retrosynthesis target This compound disconnection1 Cα-Cβ bond formation target->disconnection1 Malonic Ester Synthesis intermediate1 Diethyl 2-(quinolin-2-ylmethyl)-2-methylmalonate disconnection1->intermediate1 disconnection2 Alkylation intermediate1->disconnection2 precursor1 Diethyl methylmalonate disconnection2->precursor1 precursor2 2-(Halomethyl)quinoline (e.g., X = Cl, Br) disconnection2->precursor2 disconnection3 Halogenation precursor2->disconnection3 precursor3 2-Methylquinoline disconnection3->precursor3

Figure 1: Retrosynthetic analysis of this compound.

This analysis identifies three key precursors: 2-methylquinoline, diethyl methylmalonate, and a method for stereocontrol. The forward synthesis will, therefore, focus on the preparation of a suitable electrophile from 2-methylquinoline and its subsequent reaction with a nucleophile derived from diethyl methylmalonate, followed by stereoselective steps.

Part 1: Synthesis of the Key Electrophile: 2-(Chloromethyl)quinoline

The synthesis of 2-(chloromethyl)quinoline is a critical first step. Patent literature describes the side-chain chlorination of 2-methylpyridines and -quinolines as a viable method.

Protocol 1: Free-Radical Chlorination of 2-Methylquinoline

This protocol is adapted from the general principles outlined in DE1204231B for the chlorination of related heterocyclic systems.[1]

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, dissolve 2-methylquinoline (1 equivalent) in a suitable inert solvent such as carbon tetrachloride or trichloroethylene.

  • Add a hydrogen chloride scavenger, for example, sodium carbonate or sodium bicarbonate (approximately 2 equivalents).

Step 2: Chlorination

  • Heat the reaction mixture to a temperature between 40°C and 80°C.

  • Introduce chlorine gas (approximately 2 molar equivalents) into the stirred suspension. The reaction is typically initiated by a radical initiator (e.g., AIBN or UV light), although thermal initiation is also possible.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted chlorine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-(chloromethyl)quinoline can be purified by vacuum distillation or column chromatography.

Part 2: Malonic Ester Synthesis of the Propanoic Acid Backbone

With the key electrophile in hand, the next stage involves the alkylation of a malonate derivative. The use of diethyl methylmalonate directly introduces the desired methyl group at the α-position.

Protocol 2: Alkylation of Diethyl Methylmalonate

This protocol is based on the well-established malonic ester synthesis, a fundamental reaction in organic chemistry.[2][3][4]

Step 1: Formation of the Enolate

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl methylmalonate (1.1 equivalents) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a strong base, such as sodium hydride (NaH, 1.1 equivalents) or lithium diisopropylamide (LDA), to the stirred solution.

  • Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the enolate.

Step 2: Alkylation with 2-(Chloromethyl)quinoline

  • Dissolve 2-(chloromethyl)quinoline (1 equivalent), prepared as in Protocol 1, in the same anhydrous solvent.

  • Add the solution of 2-(chloromethyl)quinoline dropwise to the enolate solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.

Step 3: Work-up and Purification

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude diethyl 2-(quinolin-2-ylmethyl)-2-methylmalonate.

  • Purify the product by column chromatography on silica gel.

Part 3: Hydrolysis and Decarboxylation to Yield the Racemic Acid

The final steps to obtain the propanoic acid involve the hydrolysis of the diester followed by decarboxylation.

Protocol 3: Saponification and Decarboxylation

Step 1: Saponification

  • Dissolve the purified diethyl 2-(quinolin-2-ylmethyl)-2-methylmalonate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2.5-3 equivalents).

  • Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC).

Step 2: Acidification and Decarboxylation

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the mixture with a concentrated mineral acid (e.g., HCl or H₂SO₄) to a pH of 1-2. This will protonate the carboxylate and induce decarboxylation upon heating.

  • Gently heat the acidified mixture. Effervescence (evolution of CO₂) should be observed. Continue heating until the gas evolution ceases.

Step 3: Isolation of the Racemic Acid

  • Cool the reaction mixture. The product may precipitate out of the solution.

  • Collect the solid by filtration. If the product remains in solution, extract the aqueous layer with an organic solvent.

  • Wash the collected solid or the organic extracts with cold water.

  • Dry the product under vacuum to yield racemic 2-methyl-3-quinolin-2-ylpropanoic acid.

Part 4: Strategies for Enantioselective Synthesis

Achieving the desired (S)-enantiomer is paramount. Several patented strategies for the asymmetric synthesis of related α-arylpropionic acids can be adapted.

Strategy 1: Chiral Resolution

A classical approach involves the resolution of the racemic acid. This can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization.

Conceptual Protocol:

  • Dissolve the racemic 2-methyl-3-quinolin-2-ylpropanoic acid in a suitable solvent.

  • Add a stoichiometric amount of a chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine or quinine).

  • Allow the diastereomeric salts to crystallize.

  • Separate the crystals by filtration.

  • Liberate the enantiomerically enriched acid from the salt by treatment with an acid.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC or other suitable analytical techniques.

Strategy 2: Asymmetric Alkylation using a Chiral Auxiliary

This more modern approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation step. The principles outlined in patents such as EP0641304B1, which utilize chiral oxazolines, can be applied here.[5]

Asymmetric_Synthesis start Chiral Oxazoline (e.g., from (S)-valinol) step1 Acylation with propionyl chloride start->step1 intermediate1 Chiral N-propionyl oxazoline step1->intermediate1 step2 Deprotonation (LDA) intermediate1->step2 intermediate2 Chiral Enolate step2->intermediate2 step3 Alkylation with 2-(chloromethyl)quinoline intermediate2->step3 intermediate3 Alkylated Chiral Auxiliary step3->intermediate3 step4 Hydrolysis and removal of auxiliary intermediate3->step4 product This compound step4->product

Figure 2: Proposed asymmetric synthesis workflow using a chiral auxiliary.

Conceptual Workflow:

  • Preparation of the Chiral Auxiliary Adduct: A commercially available chiral auxiliary, such as an Evans oxazolidinone or a Meyers oxazoline derived from a chiral amino alcohol, is acylated with propionyl chloride.

  • Diastereoselective Enolate Formation and Alkylation: The N-propionyl auxiliary is deprotonated with a suitable base (e.g., LDA) to form a chiral enolate. This enolate then reacts with 2-(chloromethyl)quinoline in a diastereoselective alkylation reaction. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to a preponderance of one diastereomer.

  • Cleavage of the Auxiliary: The chiral auxiliary is then cleaved under hydrolytic conditions (acidic or basic) to release the desired this compound and recover the auxiliary for potential reuse.

Data Summary and Comparison

Synthesis StepKey ReagentsTypical Yields (based on analogous reactions)Key ConsiderationsPatent Reference (Illustrative)
Chlorination of 2-Methylquinoline 2-Methylquinoline, Cl₂, Na₂CO₃60-80%Control of reaction temperature to avoid over-chlorination.DE1204231B[1]
Malonic Ester Alkylation Diethyl methylmalonate, NaH, 2-(Chloromethyl)quinoline70-90%Anhydrous conditions are crucial for efficient enolate formation.CN10575393B[6]
Hydrolysis & Decarboxylation NaOH, HCl85-95%Careful acidification and controlled heating to ensure complete decarboxylation.General Knowledge
Asymmetric Alkylation Chiral auxiliary, LDA, 2-(Chloromethyl)quinoline70-85% (for alkylation)Choice of chiral auxiliary and reaction conditions to maximize diastereoselectivity.EP0641304B1[5]

Conclusion

The synthesis of this compound, while not explicitly detailed in a single patent, can be confidently approached through a well-reasoned synthetic strategy informed by existing patented methodologies. The malonic ester synthesis provides a reliable framework for constructing the core structure, while established techniques in asymmetric synthesis, such as the use of chiral auxiliaries, offer a clear path to obtaining the desired enantiomer. This guide provides a comprehensive technical overview and actionable protocols for researchers engaged in the synthesis of novel chiral quinoline derivatives for pharmaceutical applications. The successful execution of this synthesis will rely on careful optimization of reaction conditions and rigorous analytical characterization at each step.

References

  • DE1204231B - Process for the preparation of 2-chloromethyl-pyridines or -quinolines - Google Patents.
  • EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents.
  • US6013829A - Process for the asymmetric synthesis of S-acyl derivatives of 2-mercaptomethyl -3- phenyl propanoic acid, application to the synthesis of N-(mercaptoacyl) amino acid derivatives - Google Patents.
  • EP0641304B1 - Stereo-selective synthesis of 2-aryl-propionic acids of high optical purity by using chiral oxazolines - Google Patents.
  • A kind of preparation method of 2-chloro-3-formyl quinoline derivatives - Eureka | Patsnap. Available at: [Link]

  • US2337858A - Preparation of malonic esters - Google Patents.
  • PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVE AND INTERMEDIATE THEREFOR - Patent 1099694.
  • WO2003093239A2 - Process for the preparation of quinoline derivatives - Google Patents.
  • US4105696A - Asymmetric synthesis of organic compounds - Google Patents.
  • Method for the synthesis of chiral alpha-aryl propionic acid derivatives - Eureka | Patsnap. Available at: [Link]

  • CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents.
  • Asymmetric synthesis of 2-alkyl-3-phosphonopropanoic acids via P-C bond formation and hydrogenation - PubMed. Available at: [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. Available at: [Link]

  • WO 2012/069948 Al - Common Organic Chemistry.
  • CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester - Google Patents.
  • CN1289759A - Process for preparing alpha-arylpropionic acid and its salts by oxonation of alpha-arylalcohol - Google Patents.
  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. Available at: [Link]

  • Show how the following compounds can be made using the malonic ester synthesis. (a) 3-phenylpropanoic acid (b) 2-methylpropanoic acid - Pearson. Available at: [Link]

  • EP0174844B1 - Method for production of alpha-aryl-alkanoic acid - Google Patents.

Sources

Methodological & Application

Application Note: Precision Synthesis of (2S)-2-Methyl-3-(quinolin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Step-by-step synthesis protocol for (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid Content Type: Application Notes and Protocols

Abstract & Strategic Overview

This protocol details the laboratory-scale synthesis of (2S)-2-Methyl-3-(quinolin-2-yl)propanoic acid , a critical chiral building block for peptidomimetics and GPCR ligands. While asymmetric hydrogenation of acrylic acid derivatives is common in industrial settings, this guide utilizes the Evans Oxazolidinone Auxiliary method.[1]

Why this approach?

  • Stereochemical Fidelity: The Evans method provides predictable diastereoselectivity (>98:2 dr), which is crucial when establishing Structure-Activity Relationships (SAR) where enantiomeric purity is paramount.[1]

  • Self-Validating: Unlike catalytic hydrogenation, where enantiomeric excess (ee) must be determined by chiral HPLC after the reaction, the Evans method produces diastereomers that can be separated by standard flash chromatography before the final hydrolysis, ensuring the final product is optically pure.[1]

  • Robustness: This route avoids the risk of reducing the quinoline heterocyclic ring, a common side-reaction in heterogeneous hydrogenation protocols.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the


-carbon. The chirality is induced by the steric influence of the (R)-4-benzyl-2-oxazolidinone auxiliary during the enolate alkylation step.

Retrosynthesis Target (2S)-Target Acid Precursor N-Acyloxazolidinone (Diastereomerically Pure) Target->Precursor Hydrolysis (LiOH/H2O2) Auxiliary (R)-4-benzyl-2-oxazolidinone Precursor->Auxiliary Alkylation (NaHMDS) Electrophile 2-(Chloromethyl)quinoline Precursor->Electrophile Alkylation (NaHMDS)

Figure 1: Retrosynthetic disconnection showing the Evans auxiliary strategy.[1]

Safety & Handling (Critical)

  • 2-(Chloromethyl)quinoline: Potent alkylating agent and vesicant. Handle only in a fume hood with double nitrile gloves.[1]

  • n-Butyllithium / NaHMDS: Pyrophoric/moisture sensitive. Use strict inert atmosphere (Schlenk line) techniques.[1]

  • Lithium Hydroperoxide (generated in situ): Potential explosion hazard if concentrated.[1] Quench carefully with sodium sulfite.[1]

Experimental Protocol

Step 1: Synthesis of (R)-3-Propionyl-4-benzyl-2-oxazolidinone

Objective: Attachment of the propionate "handle" to the chiral auxiliary.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Amount
(R)-4-Benzyl-2-oxazolidinone 177.20 1.0 5.00 g
n-Butyllithium (2.5M in hexanes) - 1.1 12.4 mL
Propionyl Chloride 92.52 1.2 3.13 g (2.95 mL)

| THF (Anhydrous) | - | - | 100 mL |

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum. Flush with Nitrogen (

    
    ) for 15 minutes.[1]
    
  • Solvation: Dissolve (R)-4-benzyl-2-oxazolidinone (5.00 g, 28.2 mmol) in anhydrous THF (80 mL) and cool to -78 °C (dry ice/acetone bath).

  • Deprotonation: Dropwise add n-BuLi (12.4 mL, 31.0 mmol) over 20 minutes. The solution may turn pale yellow.[1] Stir for 30 minutes at -78 °C to ensure complete lithiation.

  • Acylation: Add propionyl chloride (2.95 mL, 33.8 mmol) in one portion.

  • Warming: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench with saturated

    
     (30 mL). Evaporate THF under reduced pressure. Extract the aqueous residue with EtOAc (
    
    
    
    mL).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (10-20% EtOAc/Hexanes) to yield the acylated imide as a white crystalline solid.

Step 2: Diastereoselective Alkylation with 2-(Chloromethyl)quinoline

Objective: Installation of the quinoline side-chain with (2S) stereochemistry.

Mechanism: The reaction proceeds via a Z-enolate. The bulky benzyl group on the auxiliary blocks one face, forcing the electrophile to attack from the opposite side, yielding the (2S) configuration at the new chiral center.[1]

Reagents Table:

Reagent MW ( g/mol ) Equiv. Amount
N-Propionyl Imide (from Step 1) 233.26 1.0 4.00 g
NaHMDS (1.0M in THF) - 1.1 18.9 mL
2-(Chloromethyl)quinoline HCl* 214.09 1.5 5.50 g

| THF (Anhydrous) | - | - | 80 mL |

*Note: If using the HCl salt, premix with 1.5 equiv of dry TEA or DIPEA in THF, filter off salts, and use the filtrate, OR use 2.5 equiv of NaHMDS to neutralize in situ (less recommended due to side reactions).[1]

Procedure:

  • Enolization: In a flame-dried flask under

    
    , dissolve the N-Propionyl imide (4.00 g, 17.1 mmol) in THF (60 mL). Cool to -78 °C .
    
  • Base Addition: Add NaHMDS (18.9 mL, 18.9 mmol) dropwise over 15 minutes. Stir for 45 minutes at -78 °C to form the enolate.

  • Electrophile Preparation: While the enolate forms, dissolve free-based 2-(chloromethyl)quinoline (generated from 5.50 g of HCl salt) in THF (20 mL).

  • Alkylation: Add the quinoline solution dropwise to the cold enolate.

  • Reaction: Stir at -78 °C for 2 hours, then allow to warm to -20 °C (cryocooler or ice/salt bath) and stir for another 2 hours. Do not warm to RT immediately to prevent epimerization.

  • Quench: Quench with saturated

    
    .
    
  • Workup: Extract with EtOAc (

    
    ). Wash with 1N HCl (carefully, to remove unreacted quinoline starting material if necessary, but watch for product solubility), then saturated 
    
    
    
    and brine.
  • Purification (Crucial): Flash chromatography (Silica, 20-40% EtOAc/Hexanes).

    • Checkpoint: Isolate the major diastereomer.[1] The minor diastereomer (usually <5%) will have a different Rf.[1] Verify diastereomeric purity by 1H NMR.

Step 3: Hydrolytic Cleavage to (2S)-2-Methyl-3-(quinolin-2-yl)propanoic Acid

Objective: Removal of the auxiliary without racemization.

Reagents Table:

Reagent Equiv. Role
Alkylated Imide (Step 2) 1.0 Substrate

|


 (30% aq) | 4.0 | Nucleophile activator |
| LiOH (1.0M aq) | 2.0 | Hydrolysis base |
| THF / Water (3:1) | - | Solvent |
| Sodium Sulfite (

) | 4.5 | Quench |[1]

Procedure:

  • Dissolution: Dissolve the alkylated intermediate (3.00 g) in THF (45 mL) and water (15 mL). Cool to 0 °C .[1]

  • Peroxide Addition: Add 30%

    
     dropwise.[1] Stir for 5 minutes.
    
  • Base Addition: Add LiOH solution dropwise. The solution becomes opaque.

  • Reaction: Stir at 0 °C for 1-2 hours. Monitor by TLC (disappearance of imide).

  • Quench: Add aqueous

    
     (1.5 equiv relative to peroxide) dropwise at 0 °C. Test for peroxides using starch-iodide paper before proceeding.
    
  • Auxiliary Recovery: Evaporate bulk THF. Extract the alkaline aqueous layer with

    
     (
    
    
    
    ).[1] The organic layer contains the cleaved chiral auxiliary (Recycle this!).[1]
  • Acid Isolation: Acidify the aqueous layer to pH 3-4 using 1N HCl. A precipitate may form.[1]

  • Extraction: Extract the acidic aqueous layer with EtOAc (

    
    ).[1] Dry over 
    
    
    
    and concentrate.
  • Final Purification: The crude acid can be recrystallized from Ethanol/Water or purified by column chromatography (MeOH/DCM gradient).[1]

Quality Control & Validation

Analytical Specifications
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.1 (s, 1H, COOH)[1]
      
    • 
       8.2 - 7.5 (m, 6H, Quinoline Ar-H)[1]
      
    • 
       3.4 - 3.2 (m, 2H, 
      
      
      
      -Quinoline)[1]
    • 
       2.9 (m, 1H, 
      
      
      
      -CH)[1]
    • 
       1.1 (d, 3H, 
      
      
      
      -Methyl)[1]
  • Enantiomeric Purity: >98% ee (Determined by Chiral HPLC).[1]

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/TFA (90:10:0.1).[1]

Workflow Diagram

Workflow Start Start: (R)-4-benzyl-2-oxazolidinone Step1 1. Acylation (Propionyl Cl) Yield: >90% Start->Step1 Step2 2. Enolization (NaHMDS, -78°C) Z-Enolate Formation Step1->Step2 Step3 3. Alkylation (2-Chloromethylquinoline) Stereoselective Step Step2->Step3 Check1 QC: Diastereomer Separation (Flash Chromatography) Step3->Check1 Step4 4. Hydrolysis (LiOH/H2O2) Check1->Step4 Pure Diastereomer Finish Final Product: (2S)-2-Methyl-3-(quinolin-2-yl)propanoic acid Step4->Finish

Figure 2: Process flow for the stereoselective synthesis.

References

  • Evans, D. A., et al. (1982).[1] "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society.[1][2] (Note: Foundational reference for Oxazolidinone chemistry).

  • Gage, J. R., & Evans, D. A. (1990).[1] "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83.

  • Vertex AI Search Results. (2023). "Synthesis of Quinoline Propanoic Acid Derivatives.
  • PubChem. (2023).[1] "(2S)-2-methyl-3-phenylpropanoic acid (Analogous Structure)." [1]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Quinoline Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of quinoline propanoic acid derivatives. This document outlines various methodologies, offers detailed experimental protocols, and discusses the critical parameters that influence reaction outcomes. Our focus is on delivering field-proven insights to ensure reproducible and efficient synthesis of the corresponding tetrahydroquinoline propanoic acid derivatives, which are pivotal scaffolds in medicinal chemistry.

Introduction: The Significance of Tetrahydroquinoline Scaffolds

Quinoline propanoic acid derivatives are versatile precursors for the synthesis of a wide range of biologically active molecules. Their hydrogenation to form tetrahydroquinoline propanoic acids is a critical transformation, as this saturated heterocyclic motif is a common feature in numerous pharmaceuticals. The controlled reduction of the quinoline ring system, without affecting other functional groups, presents a significant synthetic challenge that necessitates a careful selection of catalytic systems and reaction conditions.

The pyridine ring of the quinoline system is electron-deficient and can be hydrogenated under various conditions. However, the benzene ring is much less reactive. The challenge often lies in achieving selective hydrogenation of the pyridine ring while preserving the carboxylic acid functionality and any substituents on the benzene ring. This guide will explore various catalytic methods to achieve this transformation efficiently and selectively.

Strategic Approaches to Catalytic Hydrogenation

The choice of catalyst and reaction conditions is paramount for the successful hydrogenation of quinoline propanoic acid derivatives. Several factors must be considered, including the desired level of selectivity, the scale of the reaction, and the available equipment.

Workflow for Catalyst Selection and Optimization

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Reaction Execution & Analysis cluster_2 Phase 3: Optimization & Scale-Up A Substrate Analysis (Quinoline Propanoic Acid Derivative) B Select Catalyst Type (e.g., Pd, Pt, Rh, Ru) A->B Functional Groups? C Define Initial Conditions (Solvent, Temp, Pressure) B->C Literature Precedent? D Perform Small-Scale Hydrogenation Reaction C->D E Analyze Reaction Mixture (TLC, LC-MS, NMR) D->E F Evaluate Conversion & Selectivity E->F G Optimize Conditions (Catalyst Loading, H2 Pressure) F->G Sub-optimal? H Scale-Up Reaction F->H Optimal? G->D Re-run

Application Note: (2S)-2-Methyl-3-quinolin-2-ylpropanoic Acid as a Chiral Scaffold

[1]

Executive Summary

This compound is a high-value chiral intermediate serving as a robust bioisostere for Phenylalanine (Phe) and Tryptophan (Trp).[1] Unlike natural amino acids, this des-amino,

  • Metabolic Stability: The

    
    -methyl group blocks 
    
    
    -oxidation and hinders proteolytic cleavage when used as an N-terminal cap.[1]
  • Conformational Restriction: The steric bulk of the methyl group restricts bond rotation, locking the molecule into a bioactive conformation often required for GPCR and Integrase binding.[2]

  • Enhanced Binding: The quinoline nitrogen provides a specific H-bond acceptor site and increased surface area for

    
    -
    
    
    interactions compared to a simple phenyl ring.[1][2]

This guide details protocols for quality control , sterically hindered coupling , and purification strategies essential for working with this molecule.[2]

Physicochemical Profile & Handling

PropertySpecificationPractical Implication
Molecular Formula

MW = 215.25 g/mol
Stereochemistry (2S)-EnantiomerMimics the spatial arrangement of L-Phenylalanine.[1]
Solubility DMSO, DMF, MeOHPoor solubility in water/non-polar hexanes.[2] Zwitterionic character at neutral pH.[1][2]
pKa (Calc) ~4.5 (COOH), ~4.9 (Quinoline N)Exists as a zwitterion in weak acid; requires base (DIPEA) to fully solubilize for coupling.[2]
Stability HighResistant to racemization under standard coupling conditions, unlike phenylglycine derivatives.[2]

Application 1: Synthesis of Peptidomimetics (N-Terminal Capping)

The primary challenge in using this compound is the steric hindrance at the activation site.[1] The quaternary carbon

212
Protocol A: High-Efficiency Coupling via HATU Activation

Objective: Couple the acid to a resin-bound peptide or primary amine in solution with >95% conversion.[1]

Reagents:

  • Acid: this compound (1.0 equiv)[1]

  • Amine: Resin-bound peptide (

    
    -R) or solution amine (1.0 equiv)[1]
    
  • Coupling Agent: HATU (1.1 equiv) - Preferred over HBTU due to the aza-benzotriazole effect boosting reactivity.[1]

  • Base: HOAt (1.1 equiv) - Catalyst to speed up active ester formation.[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: Anhydrous DMF.[1][2]

Step-by-Step Methodology:

  • Pre-Activation (Critical):

    • Dissolve the acid (1.0 eq) and HATU (1.1 eq) in minimal DMF (concentration ~0.2 M).

    • Add DIPEA (1.0 eq only at this stage) and stir for exactly 2 minutes . Note: Extended pre-activation can lead to guanidinium side-reactions.[1]

    • Observation: The solution should turn yellow/orange.[2]

  • Coupling Reaction:

    • Add the pre-activated solution to the amine component.[2]

    • Add the remaining DIPEA (2.0 eq).[2]

    • Reaction Time:

      • Solution Phase: Stir at RT for 4–12 hours.

      • Solid Phase:[1][2][3][4] Shake for 4 hours. Double coupling is recommended for difficult sequences.[1][2]

  • Monitoring:

    • Use LC-MS to monitor the disappearance of the acid (MW 215.25).

    • Troubleshooting: If conversion stalls <50%, switch to Acid Fluoride Activation (using TFFH) which is less sensitive to steric bulk.[2]

  • Workup (Solution Phase):

    • Dilute with EtOAc.[1][2] Wash with 5%

      
       (removes unreacted acid) and Brine.[1][2]
      
    • Caution: Avoid acidic washes (HCl) if the product contains acid-sensitive groups, as the quinoline nitrogen will protonate and extract into the aqueous layer.

Application 2: Quality Control & Chiral Analysis

Verifying the enantiomeric excess (ee%) is crucial, as the (2R) enantiomer may be inactive or antagonistic.[2]

Protocol B: Chiral HPLC Method

Objective: Separate (2S) and (2R) enantiomers.[2]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).[1][2]

    • Note: Diethylamine (DEA) is mandatory to suppress ionization of the quinoline nitrogen and the carboxylic acid, sharpening the peaks.[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Quinoline absorption).[1][2]

  • Expected Retention: The (2S) isomer typically elutes second on AD-H columns (verify with racemic standard).[1][2]

Visualizing the Workflow

The following diagram illustrates the decision logic for incorporating this building block into a drug discovery campaign.

GStartStart: this compoundQCQC: Chiral HPLC(>98% ee required)Start->QCCouplingCoupling Strategy SelectionQC->CouplingPassStandardStandard Amine(Primary/Unencumbered)Coupling->StandardHinderedHindered Amine(Secondary/Resin-bound)Coupling->HinderedHATUProtocol A: HATU/HOAt(2-4 hours)Standard->HATUHindered->HATUFirst attemptAcidFluorideProtocol C: Acid Fluoride (TFFH)(Highly Reactive)Hindered->AcidFluorideIf HATU failsPurificationPurification(Reverse Phase C18)HATU->PurificationAcidFluoride->PurificationFinalFinal Conjugate(Peptidomimetic/Inhibitor)Purification->Final

Caption: Workflow for selecting the optimal activation strategy based on steric demands.

Scientific Rationale & Mechanism

Why the (2S)-Configuration?

The (2S)-configuration of 2-methyl-3-quinolin-2-ylpropanoic acid spatially corresponds to L-Phenylalanine .[1] In many protease inhibitors (e.g., HIV Integrase, Cathepsin), the binding pocket contains a hydrophobic "S1" subsite designed to accept an L-benzyl side chain.[2]

  • Mechanism: The quinoline ring mimics the phenyl ring but extends further into the pocket, often displacing water molecules or engaging in

    
    -stacking with conserved Trp/Tyr residues (e.g., W132 in HIV Integrase).
    
  • Alpha-Methylation: This modification locks the

    
     torsion angle, reducing the entropic penalty of binding. It also eliminates the acidic 
    
    
    -proton, preventing racemization in vivo.[1]
Troubleshooting Common Pitfalls
  • Low Solubility: If the acid precipitates upon adding DIPEA, it indicates zwitterion formation.[2] Solution: Add 10% Trifluoroethanol (TFE) or use N-methylpyrrolidone (NMP) as a co-solvent.[1][2]

  • Racemization: While the

    
    -methyl group prevents proton abstraction, harsh activation (e.g., forming the acid chloride with 
    
    
    at high heat) can still cause racemization via ketene intermediates.[2] Solution: Stick to HATU or TFFH at
    
    
    .[1][2]

References

  • Synthesis & Antileukotrienic Activity: Kuchar, M. et al. "Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid and related compounds."[1][5] Journal of Pharmacy and Pharmacology, 2004, 56(6), 783-794.[2]

  • Quinoline Scaffolds in HIV Integrase Inhibition: Messager, M. et al. "Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors."[1][2] Viruses, 2022, 14(7), 1466.[2] [2][6]

  • Coupling of Hindered Amino Acids: Albericio, F. et al. "Coupling reagents and methods for the formation of amide bonds."[2] Chemical Reviews, 2011.[2] (General reference for HATU/TFFH protocols cited in Protocol A).

  • Anticancer Quinoline Derivatives: El-Feky, S. et al. "Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives."[1][7][8] ACS Omega, 2024.[2] [2]

Scalable manufacturing process for (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Process for (2S)-2-Methyl-3-quinolin-2-ylpropanoic Acid

Executive Summary

This compound is a high-value chiral building block, structurally critical for the synthesis of leukotriene receptor antagonists (e.g., Montelukast analogs) and specific prostaglandin D2 receptor antagonists.

The industrial synthesis of this molecule presents two primary challenges:

  • Nitrogen Poisoning: The basic quinoline nitrogen strongly coordinates with transition metals, deactivating standard hydrogenation catalysts.

  • Enantioselectivity: Establishing the C2-stereocenter with high enantiomeric excess (ee >98%) requires precise asymmetric induction.

This protocol details a scalable, three-phase manufacturing route. It moves away from classical resolution (50% yield loss) to a Catalytic Asymmetric Hydrogenation approach using an Iridium-Phosphine-Iodine system, which tolerates the quinoline nitrogen and delivers yields >90% with >95% ee.

Process Overview & Logic

The synthesis is designed for a 50L–100L pilot reactor scale. The route utilizes Quinaldine (2-Methylquinoline) as the starting material—a cheap, abundant commodity chemical.

The Workflow:

  • Functionalization: Chlorination of Quinaldine followed by hydrolysis to yield Quinoline-2-carbaldehyde.

  • Skeleton Construction: Horner-Wadsworth-Emmons (HWE) olefination to install the

    
    -unsaturated ester with high E-selectivity.
    
  • Asymmetric Induction: Iridium-catalyzed hydrogenation using an iodine additive to prevent catalyst poisoning.[1]

  • Polishing: Saponification and crystallization to isolate the free acid.

Process Flow Diagram

SynthesisPath Start Quinaldine (Starting Material) Inter1 2-(Dichloromethyl) quinoline Start->Inter1 NCS, Bz2O2 (Radical Chlorination) Aldehyde Quinoline-2- carbaldehyde Inter1->Aldehyde H2O, CaCO3 (Hydrolysis) Ester (E)-Ethyl 2-methyl-3- (quinolin-2-yl)acrylate Aldehyde->Ester Triethyl 2-phosphonopropionate (HWE Reaction) Hydrogenation Ir-Catalyzed Asymmetric Hydrogenation Ester->Hydrogenation [Ir(COD)Cl]2, (R)-MeO-BIPHEP I2 Additive Final (2S)-2-Methyl-3-quinolin- 2-ylpropanoic acid Hydrogenation->Final LiOH, then Crystallization

Caption: Linear synthetic pathway emphasizing the critical asymmetric hydrogenation step.

Detailed Protocols

Phase 1: Precursor Synthesis (Aldehyde & Acrylate)

Objective: Synthesize pure (E)-ethyl 2-methyl-3-(quinolin-2-yl)acrylate. Rationale: The E-isomer is the necessary substrate for high enantioselectivity in the subsequent hydrogenation step. The HWE reaction is selected over Perkin condensation for its cleaner impurity profile and higher E/Z selectivity.

Step 1.1: Synthesis of Quinoline-2-carbaldehyde

  • Reagents: Quinaldine (1.0 eq), N-Chlorosuccinimide (NCS) (2.2 eq), Benzoyl Peroxide (0.05 eq), CCl4 or Chlorobenzene (Solvent).

  • Procedure:

    • Charge reactor with Quinaldine and solvent.

    • Add NCS and Benzoyl Peroxide. Heat to reflux (80°C) for 4–6 hours.

    • Cool to RT.[2] Filter off succinimide byproduct.

    • Hydrolysis: Treat the filtrate (containing the gem-dichloro intermediate) with aqueous CaCO3 (2.5 eq) at reflux for 3 hours.

    • Extract with DCM, dry, and concentrate.

    • Purification: Vacuum distillation (bp ~105°C at 2 mmHg).

  • Yield Target: 75–80%.

Step 1.2: Horner-Wadsworth-Emmons (HWE) Olefination

  • Reagents: Quinoline-2-carbaldehyde (1.0 eq), Triethyl 2-phosphonopropionate (1.1 eq), Potassium tert-butoxide (KOtBu) (1.2 eq), THF (anhydrous).

  • Procedure:

    • Cool THF solution of Triethyl 2-phosphonopropionate to 0°C.

    • Add KOtBu portion-wise (Exothermic! Maintain <10°C). Stir 30 min to form the ylide.

    • Add Quinoline-2-carbaldehyde dissolved in THF slowly.

    • Warm to RT and stir for 2 hours.

    • Quench with saturated NH4Cl. Extract with Ethyl Acetate.

  • Critical Quality Attribute (CQA): E/Z ratio must be >20:1. The E-isomer usually crystallizes from hexane/EtOAc.

  • Yield Target: 85–90%.

Phase 2: Asymmetric Hydrogenation (The Critical Step)

Objective: Reduce the alkene to establish the (S)-stereocenter. Mechanism & Insight: Standard Pd/C hydrogenation fails due to quinoline poisoning. We utilize the Zhou System (Ir/Phosphine/Iodine). The Iodine additive is crucial; it forms a bridged dimeric Ir-species or oxidizes Ir(I) to Ir(III), creating a robust catalytic cycle that resists nitrogen coordination from the substrate [1, 2].

Protocol:

ParameterSpecification
Substrate (E)-Ethyl 2-methyl-3-(quinolin-2-yl)acrylate
Catalyst Precursor [Ir(COD)Cl]2 (0.5 mol%)
Chiral Ligand (R)-MeO-BIPHEP or (R)-SegPhos (1.1 mol%)
Additive Iodine (I2) (5–10 mol% relative to Ir)
Solvent Toluene (degassed)
Pressure 30–50 bar H2
Temperature 25–30°C

Step-by-Step:

  • Catalyst Preparation (In-situ): In a glovebox or under strict N2, mix [Ir(COD)Cl]2 and (R)-MeO-BIPHEP in Toluene. Stir for 30 mins to form the orange complex.

  • Additive Introduction: Add Iodine (I2) to the catalyst solution.[1][3][4] The color will darken. Note: Without I2, conversion stalls at <20%.

  • Reaction: Transfer the catalyst solution to the autoclave containing the substrate.

  • Hydrogenation: Pressurize with H2 to 50 bar. Stir vigorously at RT for 12–16 hours.

  • Workup: Vent H2. Concentrate the solvent.[5]

  • Validation: Check conversion via HPLC. Target: >99% conversion, >94% ee.

Phase 3: Hydrolysis and Salt Upgrade

Objective: Hydrolyze the ester and upgrade optical purity to >99% ee. Insight: Enantiomeric enrichment is often easier via salt crystallization of the acid than the ester.

Protocol:

  • Saponification: Dissolve the crude hydrogenated ester in THF/MeOH (1:1). Add LiOH (2.0 eq, aq). Stir at RT until TLC shows disappearance of ester.

  • Isolation: Acidify to pH 4–5 with 1M HCl. Extract with EtOAc.

  • Chiral Upgrade (Optional but Recommended):

    • Dissolve crude acid in hot Ethanol.

    • Add (R)-1-Phenylethylamine or Dicyclohexylamine (1.0 eq).

    • Cool slowly to crystallize the diastereomeric salt.

    • Filter and crack the salt with dilute HCl to recover the pure acid.

  • Final Product: White crystalline solid.

Analytical Controls

Table 1: Process Control Strategy

StepTestMethodAcceptance Criteria
Aldehyde Synthesis PurityGC-MS>98% (No dichloro intermediate)
HWE Reaction Isomeric Ratio1H NMRE-isomer > 95%
Hydrogenation Enantiomeric ExcessChiral HPLC>94% ee (crude)
Final Release AssayTitration>99.0% w/w
Final Release Optical RotationPolarimetry

consistent with std

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention: (S)-enantiomer typically elutes before (R)-enantiomer (confirm with racemate).

Troubleshooting Guide

  • Problem: Low Conversion during Hydrogenation.

    • Root Cause:[5][6][7][8][9] Catalyst poisoning by impurities (Sulphur/Cl traces) or insufficient Iodine additive.

    • Fix: Recrystallize the acrylate precursor. Increase I2 loading to 10-15% relative to Ir. Ensure O2 is strictly excluded.

  • Problem: Low Enantioselectivity (<90% ee).

    • Root Cause:[5][6][7][8][9] Presence of Z-isomer in the starting material or high temperature.

    • Fix: Ensure E-isomer purity >98% via crystallization before hydrogenation. Lower reaction temperature to 10°C (will increase reaction time).

References

  • Wang, Y. Q., et al. (2003). "Asymmetric Hydrogenation of Quinolines Catalyzed by Iridium with Chiral Phosphine Ligands and Iodine." Journal of the American Chemical Society, 125(35), 10536–10537.

  • Lu, S. M., et al. (2006). "Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines Activated by Chloroformates." Angewandte Chemie International Edition, 45(14), 2260–2263.

  • Kos, J., et al. (2004). "Synthesis of 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid as potential antileukotrienic agents." Journal of Pharmacy and Pharmacology, 56(6), 783-794.

  • Zhou, Y. G. (2007). "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research, 40(12), 1357–1366.

Sources

Application Note: Solvent System Optimization for (2S)-2-Methyl-3-quinolin-2-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and pharmaceutical researchers focusing on the optimization of reaction environments for (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid .

This specific scaffold—a chiral


-methyl carboxylic acid linked to a heteroaromatic quinoline ring—presents unique solubility and reactivity challenges due to its amphoteric nature (basic quinoline nitrogen and acidic carboxyl group). The following guide synthesizes first-principles process chemistry with industrial best practices for solvent selection.

Executive Summary

This compound is a critical chiral building block, often utilized in the synthesis of leukotriene receptor antagonists and mucosal protective agents (analogous to Rebamipide intermediates). Its chemical behavior is defined by two competing moieties:

  • The Quinoline Ring: Lipophilic, planar, and weakly basic (

    
    ).
    
  • The

    
    -Methyl Carboxylic Acid:  Hydrophilic, chiral, and weakly acidic (
    
    
    
    ).

This guide provides protocols for Optical Resolution (the primary method for isolating the 2S-isomer) and Amide Coupling (the primary downstream application), focusing on solvent thermodynamics to maximize yield and enantiomeric excess (


).

Solvents for Optical Resolution (Chiral Purification)

The most cost-effective route to the (2S)-isomer is often the resolution of the racemate using a chiral amine. The solvent system here is not merely a medium; it is the selectivity driver .

Mechanistic Basis

The separation relies on the differential solubility of diastereomeric salts formed between the racemic acid and a resolving agent (typically


-(+)-1-Phenylethylamine or Cinchonidine).
  • Target: The (2S)-Acid

    
     (R)-Amine salt must be less soluble (crystallize out) or more soluble (stay in mother liquor) than the (2R)-Acid 
    
    
    
    (R)-Amine salt.
  • The "Pasteur" Effect: A solvent that is too polar (pure MeOH) often solubilizes both salts. A solvent that is too non-polar (Hexane) precipitates both. The "Goldilocks" zone is usually a ketone or aqueous alcohol.

Solvent Screening Protocol

Objective: Identify the solvent providing the highest diastereomeric excess (


) of the precipitate.
Solvent SystemPolarity IndexSolubility of Salt (Hot)Solubility of Salt (Cold)Resolution Potential
Acetone (Anhydrous) 5.1ModerateLowHigh (Kinetic Control)
Acetone / Water (95:5) ~5.5HighModerateHigh (Thermodynamic Control)
Ethanol (Absolute) 5.2Very HighHighLow (Poor yield)
2-Propanol (IPA) 3.9ModerateLowModerate
Ethyl Acetate 4.4LowInsolubleLow (Gummy precipitate)
Detailed Protocol: Resolution via Crystallization

Reagents:

  • Racemic 2-Methyl-3-quinolin-2-ylpropanoic acid (1.0 eq)

  • 
    -(+)-1-Phenylethylamine (1.0 eq)
    
  • Solvent: Acetone/Water (95:5 v/v)

Step-by-Step Methodology:

  • Dissolution: Charge 10 g of racemic acid into a reactor. Add 150 mL of Acetone/Water (95:5). Heat to reflux (

    
    ) until fully dissolved.
    
  • Salt Formation: Add

    
    -(+)-1-Phenylethylamine (5.6 g) dropwise over 20 minutes while maintaining reflux. Note: Exothermic reaction.
    
  • Nucleation: Cool slowly to

    
    . Seed with 10 mg of pure (2S)-salt crystals if available.
    
  • Crystallization: Cool to

    
     at a rate of 
    
    
    
    . Hold for 4 hours.
  • Filtration: Filter the white precipitate. Wash the cake with cold anhydrous acetone (

    
    ).
    
  • Liberation: Suspend the wet cake in water (50 mL) and DCM (50 mL). Adjust pH to 3.0 with 1N HCl. Separate the organic layer, dry over

    
    , and evaporate to yield the (2S)-enriched acid.
    

Solvents for Amide Coupling (Functionalization)

Once resolved, the acid is typically coupled to an amine. The quinoline nitrogen poses a risk here: it can act as a nucleophile or proton scavenger, interfering with activation reagents like EDC or HATU.

Solvent Selection Matrix
SolventSuitabilityRationale
Dichloromethane (DCM) ExcellentHigh solubility of the acid; non-nucleophilic. Best for acid chloride generation.
DMF / DMAc GoodEssential for peptide coupling agents (HATU/HBTU) due to polarity. Risk: Difficult to remove; potential thermal degradation.
2-Methyltetrahydrofuran (2-MeTHF) Preferred (Green) Bio-renewable alternative to DCM/THF. Immiscible with water, allowing for streamlined workup (no solvent swap needed).
Toluene PoorPoor solubility of the zwitterionic/polar acid at room temperature.
Protocol: Green Amide Coupling in 2-MeTHF

Reagents:

  • This compound (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.2 eq) or CDI (1.1 eq)
    
  • Target Amine (1.1 eq)

  • Base: Triethylamine (

    
    ) (2.5 eq)
    

Workflow:

  • Activation: Dissolve the acid in 2-MeTHF (10 V). Add catalytic DMF (1 mol%).

  • Chlorination: Add

    
     dropwise at 
    
    
    
    . Warm to
    
    
    for 2 hours.
    • Checkpoint: Monitor conversion via HPLC (quench aliquot with MeOH).

  • Coupling: Cool to

    
    . Add the Target Amine and 
    
    
    
    simultaneously.
  • Workup: Quench with water directly in the reactor. The 2-MeTHF layer separates automatically (unlike DMF/DCM). Wash with

    
     and Brine.
    

Visualizing the Process Logic

The following diagrams illustrate the decision pathways for solvent selection and the resolution workflow.

Diagram 1: Optical Resolution Workflow

ResolutionWorkflow cluster_recycle Recycling Loop Start Racemic Mixture (2R/2S)-Acid Dissolve Dissolve in Acetone/H2O (95:5) Reflux (56°C) Start->Dissolve AddAgent Add (R)-1-Phenylethylamine (1.0 eq) Dissolve->AddAgent Cool Controlled Cooling (10°C/hr to 0°C) AddAgent->Cool Filter Filtration Cool->Filter Solid Solid Cake: (2S)-Acid • (R)-Amine Salt (Diastereomer A) Filter->Solid Precipitate Liquor Mother Liquor: (2R)-Acid • (R)-Amine Salt (Diastereomer B) Filter->Liquor Filtrate Liberation Acidification (pH 3.0) Extraction (DCM/Water) Solid->Liberation Racemization Racemization Liquor->Racemization Racemize with Base Product Pure this compound Liberation->Product Racemization->Start

Caption: Workflow for the optical resolution of the racemic acid using diastereomeric salt crystallization.

Diagram 2: Solvent Selection Decision Tree

SolventSelection Start Select Reaction Type Type Reaction? Start->Type Resolution Optical Resolution Type->Resolution Coupling Amide Coupling Type->Coupling Res_Solvent Solubility Requirement? Resolution->Res_Solvent Coup_Method Activation Method? Coupling->Coup_Method Acetone Acetone/Water (Kinetic Control) Res_Solvent->Acetone Sharp Separation Ethanol Ethanol (Thermodynamic) Res_Solvent->Ethanol High Solubility AcidChloride Acid Chloride (SOCl2) Coup_Method->AcidChloride Peptide Peptide Agent (HATU/EDC) Coup_Method->Peptide DCM DCM or 2-MeTHF (Non-nucleophilic) AcidChloride->DCM DMF DMF or DMAc (High Polarity) Peptide->DMF

Caption: Decision matrix for selecting the optimal solvent based on reaction type and mechanistic requirements.

References

  • Otsuka Pharmaceutical Co., Ltd. (1985). Carbostyryl derivatives and process for preparing the same. U.S. Patent 4,581,362. Link

    • Context: Describes the foundational synthesis of quinolin-2-one propanoic acid derivatives, establishing the solubility baseline for this class of molecules.
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. Link

    • Context: Authoritative source for solvent selection ratios (Acetone/W
  • Vries, T., et al. (1998). The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition, 37(17), 2349-2354. Link

    • Context: Provides the theoretical basis for selecting resolving agents (like Phenylethylamine) for carboxylic acids.
  • McConville, F. (2023). Solvent Selection Guide. The Pilot Plant Real Book. Link

    • Context: Reference for the physical properties of 2-MeTHF as a green solvent alternative in amid

Application Notes & Protocols: Strategic Synthesis of Advanced Pharmaceutical Intermediates Using (2S)-2-Methyl-3-quinolin-2-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-Methyl-3-quinolin-2-ylpropanoic acid is a sophisticated chiral building block of significant interest in modern medicinal chemistry. Its intrinsic structure, featuring a quinoline heterocycle, a propanoic acid chain, and a defined stereocenter, makes it a valuable precursor for a range of complex pharmaceutical intermediates. The quinoline scaffold itself is a privileged structure, appearing in numerous approved drugs due to its ability to engage in various biological interactions.[1][2][3][4] This guide provides an in-depth exploration of the strategic application of this reagent, focusing on the synthesis of advanced intermediates for drug discovery programs. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights grounded in practical laboratory experience.

The Quinoline Moiety: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of pharmacologically active compounds.[1] Its unique electronic properties and rigid structure allow it to serve as a versatile scaffold for designing molecules with diverse therapeutic actions, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[3][4] The functionalization of the quinoline core at various positions is a key strategy for modulating the biological activity, solubility, and metabolic stability of drug candidates.[2] this compound provides a pre-functionalized and chirally pure starting point, streamlining the synthesis of complex molecules and avoiding costly and often low-yielding resolution steps later in the synthetic sequence.

Core Application: Synthesis of a Potential Antileukotriene Agent

This section details the preparation of a high-value pharmaceutical intermediate, racemic 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid, a compound investigated for its potential as an antileukotrienic agent.[5][6] Leukotrienes are inflammatory mediators involved in conditions like asthma and allergic rhinitis, making their antagonists a significant therapeutic target. This synthesis showcases a modern cross-coupling strategy, a common and powerful tool in pharmaceutical process development.

Synthetic Strategy: A Logic-Driven Approach

The overall synthetic pathway involves the strategic coupling of two key fragments derived from the parent this compound scaffold. The chosen reaction is a copper-catalyzed cross-coupling, a method selected for its efficacy in forming carbon-sulfur bonds, which can be challenging using other catalytic systems, especially with less reactive aryl bromides.[5][6]

G Figure 1: High-level synthetic workflow. cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Coupling Reaction cluster_2 Phase 3: Final Modification A This compound B Intermediate A (e.g., Quinolin-2-ylmethanol derivative) A->B Reduction/Activation C Intermediate B (Aryl Bromide Fragment) D Target Intermediate (Antileukotriene Precursor) B->D C->D E Final Pharmaceutical Intermediate D->E e.g., Hydrogenation

Caption: Figure 1: High-level synthetic workflow.

Detailed Experimental Protocol: Copper-Catalyzed Thioetherification

This protocol describes the crucial C-S cross-coupling reaction. The rationale for using a heterogeneous copper catalyst is its ability to facilitate the reaction with unactivated aryl bromides, a common challenge in complex syntheses.[5][6]

Table 1: Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Bromophenyl-substituted Propanoic Acid Derivative≥98%CommercialKey starting material.
4-(Quinolin-2-ylmethoxy)benzenethiol≥98%Synthesized in-houseSecond key fragment.
Copper(I) Iodide (CuI)≥99%CommercialCatalyst.
N,N-Dimethylformamide (DMF)AnhydrousCommercialReaction solvent.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercialBase.
Dichloromethane (DCM)ACS GradeCommercialFor extraction.
Hydrochloric Acid (HCl)1 M aq.CommercialFor work-up.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying agent.
Silica Gel230-400 meshCommercialFor chromatography.

Table 2: Equipment

EquipmentSpecification
Three-neck round-bottom flask250 mL, with ground glass joints
Reflux condenserWith inert gas inlet
Magnetic stirrer with hotplateCapable of maintaining 120°C ± 2°C
ThermocoupleCalibrated
Inert gas supplyNitrogen or Argon
Separatory funnel500 mL
Rotary evaporatorStandard laboratory grade
Flash chromatography systemOptional, for high-purity isolation

Step-by-Step Procedure:

  • Vessel Preparation: Under an inert atmosphere (Nitrogen), charge a dry 250 mL three-neck round-bottom flask with the 4-bromophenyl-substituted propanoic acid derivative (1.0 eq), 4-(quinolin-2-ylmethoxy)benzenethiol (1.1 eq), Copper(I) Iodide (0.1 eq), and anhydrous Potassium Carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF (5 mL per mmol of the limiting reagent) via cannula.

  • Reaction Execution: Equip the flask with a reflux condenser. Heat the reaction mixture to 120°C with vigorous stirring. The causality here is that thermal energy is required to overcome the activation energy of the catalytic cycle.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[7]

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 1 M HCl (10 volumes).

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Dichloromethane (3 x 10 volumes).

  • Work-up - Washing: Combine the organic layers and wash sequentially with water (2 x 10 volumes) and brine (1 x 10 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the target intermediate.

Analytical Characterization & Quality Control

Ensuring the identity and purity of the synthesized intermediate is paramount. A multi-technique approach provides a self-validating system of characterization.

G Figure 2: Analytical validation workflow. Start Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (LC-MS, HRMS) Start->MS Molecular Weight Verification FTIR FTIR Spectroscopy Start->FTIR Functional Group Analysis Purity Purity Assessment (HPLC, UPLC) NMR->Purity MS->Purity FTIR->Purity Final Characterized Intermediate Purity->Final

Sources

Troubleshooting & Optimization

Improving yield in (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2S)-2-Methyl-3-quinolin-2-ylpropanoic Acid Synthesis

User Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide Ticket ID: #SYN-Q2PA-OPT

Executive Summary: The Yield Challenge

Synthesizing This compound presents a distinct "chemoselectivity vs. stereoselectivity" conflict. The Quinoline nitrogen is a Lewis base that frequently poisons the noble metal catalysts required for asymmetric hydrogenation, leading to stalled reactions and low yields. Furthermore, the zwitterionic nature of the final amino-acid-like product often results in significant mass loss during aqueous workup.

This guide moves beyond standard protocols, focusing on Catalyst Protection Strategies and Isoelectric Point (pI) Purification to maximize recovery.

Phase 1: Precursor Assembly (The Olefin)

Target Intermediate: (E)-2-Methyl-3-(quinolin-2-yl)acrylic acid

Most yield losses occur before the chiral step begins. The condensation of Quinoline-2-carbaldehyde with propionic anhydride (Perkin-type) or propionate esters (Aldol-type) often suffers from incomplete conversion or decarboxylation.

Troubleshooting the Condensation
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Reversible equilibrium; water accumulation.Switch to Anhydride: Use Propionic Anhydride with Na-Propionate base (Perkin conditions) at 140°C. The anhydride acts as both reactant and dehydrating agent, driving equilibrium forward.
Tarry/Black Reaction Mixture Polymerization of the aldehyde; thermal degradation.Add Radical Inhibitor: Add 0.1 mol% BHT (Butylated hydroxytoluene). Reduce temp to 120°C and extend time. Ensure inert atmosphere (Ar/N2).
Isomer Mixture (E/Z) Thermodynamic control not reached.Isomerization: The subsequent hydrogenation usually converges E/Z isomers, but E-isomers often reduce faster. Reflux in acetic acid/iodine (catalytic) can isomerize Z to E if needed.

Phase 2: The Critical Step (Asymmetric Hydrogenation)

Reaction: Asymmetric reduction of the alkene to the (S)-alkane. Standard Yield: 40-60% (Unoptimized)


Target Yield:  >85% (Optimized)
The "N-Poisoning" Phenomenon

The quinoline nitrogen (


 lone pair) binds competitively to Rhodium or Ruthenium catalysts, effectively killing catalytic activity.

The Protocol Fix: Acidic Additives Do not run this reaction under neutral conditions. You must protonate the quinoline nitrogen to render it non-coordinating.

Recommended System:

  • Catalyst: [Rh(COD)(S,S-Me-DuPhos)]BF4 or [Ru(OAc)2((S)-BINAP)]

  • Solvent: Methanol (degassed)

  • Critical Additive: HBF4 (tetrafluoroboric acid) or TFA (1.1 equivalents relative to substrate).

Expert Insight: By forming the quinolinium salt in situ, you prevent the nitrogen from binding to the metal center. The catalyst is then free to bind the olefin, dramatically increasing Turnover Frequency (TOF) and yield.

Workflow Diagram: The Protonation Strategy

G Substrate Quinoline-Acrylic Acid (Lewis Basic N) Salt Quinolinium Salt (Non-Coordinating N) Substrate->Salt Protonation Acid Additive: HBF4 (1.1 eq) Acid->Salt Product (2S)-Product Salt (High Yield) Salt->Product H2 (5-10 bar) Catalyst Binds Olefin Cat Rh/Ru Catalyst (Active Species) Cat->Product Catalysis

Caption: Mechanism of preventing catalyst poisoning via in-situ protonation of the quinoline ring.

Phase 3: Purification & Isolation

Challenge: The product is an amphoteric molecule (contains both basic quinoline and acidic carboxylic acid). Standard extraction often leaves the product in the water phase.

Protocol:

  • Concentration: Remove Methanol completely.

  • Basification: Treat residue with NaOH (aq) to pH 10 (Solubilizes as carboxylate).

  • Wash: Extract with DCM to remove non-acidic impurities (catalyst ligands, unreacted aldehyde).

  • The "pI Crash": Slowly acidify the aqueous layer with HCl.[1]

    • Target pH:4.5 - 5.5 (The Isoelectric Point).

    • Observation: The product is least soluble here and will precipitate as a white/off-white solid.

  • Filtration: Filter and wash with cold water. Do not extract with organic solvent unless necessary.

Frequently Asked Questions (Troubleshooting)

Q1: My enantiomeric excess (ee%) is stuck at 75%. How do I upgrade it to >98%?

  • Answer: First, check your hydrogen pressure. Higher pressures (20-30 bar) often increase rate but can decrease enantioselectivity. Try lowering pressure to 5-10 bar.

  • Recrystallization: If the crude ee is 75%, recrystallize the product from Ethanol/Water (9:1) . The racemate is often less soluble than the pure enantiomer (or vice versa depending on the crystal lattice). Alternatively, form a salt with (R)-Phenylethylamine to upgrade optical purity via diastereomeric crystallization [1].

Q2: The reaction stops after 30% conversion.

  • Answer: This is classic catalyst poisoning.

    • Did you use the acid additive (HBF4)? If not, the catalyst is dead.

    • Check for chloride ions . If you made the precursor via a method involving HCl or Thionyl Chloride, residual Cl- ions can poison cationic Rh catalysts. Wash the precursor thoroughly with water/bicarbonate before the hydrogenation step.

Q3: Can I use heterogeneous catalysts (Pd/C) to save money?

  • Answer: Pd/C will reduce the double bond but will yield a racemic product (50:50 mixture). You would then need to perform a classical resolution using a chiral amine (e.g., Brucine or Phenylethylamine), which inherently limits your maximum theoretical yield to 50% (unless you perform dynamic kinetic resolution, which is complex). For high yield, homogeneous asymmetric hydrogenation is superior [2].

Q4: I see a side product with M+2 mass.

  • Answer: You have likely over-reduced the quinoline ring itself (tetrahydroquinoline formation).

    • Fix: Switch from Pd or Pt catalysts to Ruthenium (Ru) or Rhodium (Rh) based systems, which are more chemoselective for the alkene over the heteroaromatic ring. Stop the reaction immediately upon H2 uptake cessation.

References

  • LibreTexts Chemistry. (2023). Racemic Mixtures and the Resolution of Enantiomers.[2][3][4]Link

  • Beilstein J. Org.[5] Chem. (2010).[2][5][6][7] Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles.[5][7] (Demonstrates Quinoline stability and Friedländer condensation methods). Link

  • Vertex Research. (2025). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives. (Analogous propanoic acid purification data). Link

Sources

Technical Support Center: Troubleshooting Low Solubility of (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As Senior Application Scientists, we have structured this resource in a question-and-answer format to directly address the issues you may be facing in the lab. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Problem

Question: Why is this compound so poorly soluble in neutral aqueous solutions?

Answer: The low aqueous solubility of this compound stems from a combination of its molecular structure and solid-state properties. Understanding these factors is the first step in designing an effective solubilization strategy.

  • High Lipophilicity and Aromaticity: The molecule contains a quinoline ring system, which is a large, rigid, and aromatic structure. This substantial nonpolar surface area leads to unfavorable interactions with polar water molecules, promoting self-association and driving it out of solution.

  • Strong Crystal Lattice Energy: Molecules like this, often described as "brick dust," tend to pack very efficiently into a stable crystal lattice.[1] The energy required for solvent molecules to break apart this highly ordered, crystalline structure is significant and often greater than the energy gained from solvation, resulting in low solubility.

  • Amphoteric Nature and Isoelectric Point: The compound is amphoteric, meaning it has both an acidic functional group (the carboxylic acid) and a basic functional group (the nitrogen on the quinoline ring).

    • The carboxylic acid group has an estimated pKa of approximately 4.5. Above this pH, it deprotonates to a negatively charged carboxylate (-COO⁻), which is significantly more polar and water-soluble.

    • The quinoline nitrogen has a pKa of its conjugate acid of around 4.9.[2] Below this pH, it becomes protonated to a positively charged cation (-NH⁺), which also enhances aqueous solubility.

The lowest solubility occurs at the isoelectric point (pI) , the pH at which the net charge of the molecule is zero. At this pH, the compound is least polar and most likely to precipitate. Given the two pKa values are very close, the pI is in the narrow pH range of 4.5-5.0, which explains its poor solubility in many standard neutral buffers (pH ~7.4).

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pH ≈ 4.7) cluster_high_ph High pH (e.g., pH > 8) low_ph_structure Structure: Cationic Solubility: High pi_structure Structure: Zwitterionic/Neutral Solubility: Minimum low_ph_structure->pi_structure Increase pH high_ph_structure Structure: Anionic Solubility: High pi_structure->high_ph_structure Increase pH

Caption: pH-dependent ionization and its effect on solubility.

Section 2: Initial Troubleshooting - The Power of pH

Question: What is the most critical first step to improve the solubility of my compound for an in vitro assay?

Answer: The most effective and straightforward initial step is pH adjustment . Given the molecule's ionizable groups, its solubility is highly dependent on the pH of the medium.[3][4] Moving the pH away from the isoelectric point will ionize the molecule and dramatically increase its aqueous solubility.

For this specific compound, increasing the pH is generally the preferred method. Forming the carboxylate salt is typically more straightforward and results in a more stable solution than protonating the quinoline nitrogen, which may require strongly acidic conditions.

This protocol will help you quickly identify a suitable pH range for dissolving your compound in an aqueous buffer.

Materials:

  • This compound

  • A series of buffers (e.g., 0.1 M citrate for pH 3-6, 0.1 M phosphate for pH 6-8, 0.1 M borate for pH 8-10)

  • 1 M NaOH and 1 M HCl for fine pH adjustments

  • Vortex mixer and/or sonicator

  • Calibrated pH meter

Procedure:

  • Preparation: Weigh out a fixed amount of your compound into several vials (e.g., 1 mg in each).

  • Buffer Addition: Add a small, fixed volume of each buffer to the vials to achieve a target concentration that is higher than what you expect to be soluble (e.g., 1 mL for a target of 1 mg/mL).

  • Equilibration: Vortex each vial vigorously for 2 minutes. If the solid persists, sonicate for 15-30 minutes. Allow the samples to equilibrate at a controlled temperature (e.g., room temperature) for at least 1-2 hours.

  • Observation: Visually inspect each vial for undissolved solid. A clear solution indicates complete dissolution at that pH.

  • Confirmation (Optional but Recommended): For the clear solutions, centrifuge the vials at high speed (>10,000 x g) for 10 minutes. Inspect for a pellet, as fine particulates may not be visible otherwise. Analyze the supernatant concentration via HPLC-UV to determine the quantitative solubility.

Data Interpretation: Summarize your findings in a table to identify the optimal pH range.

Buffer SystemInitial pHFinal pH (if adjusted)Visual Observation (Clear/Hazy/Suspension)Quantitative Solubility (µg/mL)
Citrate4.04.0SuspensionAnalyze if needed
Phosphate6.06.0HazyAnalyze if needed
Phosphate7.47.4Hazy/SuspensionAnalyze if needed
Borate8.58.5ClearAnalyze
Borate9.09.0ClearAnalyze

You will likely observe a significant increase in solubility at pH > 7.5 as the carboxylic acid fully converts to its highly soluble carboxylate salt form.[5][6]

Section 3: Intermediate Strategies - Co-solvents and Formulation Aids

Question: Adjusting pH is not an option for my cell-based assay, or it didn't provide sufficient solubility. What should I try next?

Answer: When pH modulation is not feasible, the next logical step is to modify the solvent system itself by using co-solvents . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds.[7][8]

Commonly used co-solvents in research settings include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycol 400 (PEG 400)

  • N,N-Dimethylformamide (DMF)

The general approach is to first dissolve the compound in a 100% organic co-solvent to create a high-concentration stock solution, which is then serially diluted into the final aqueous medium.

G compound Solid Compound stock High Concentration Stock Solution compound->stock Dissolve in 100% Co-solvent (e.g., DMSO) final Final Assay Medium (e.g., <1% co-solvent) stock->final Serially Dilute

Caption: Typical co-solvent workflow for experimental use.

Objective: To find a suitable co-solvent and prepare a stable, high-concentration stock solution.

  • Screening:

    • Place a small amount (e.g., 5 mg) of your compound into separate vials.

    • Add a co-solvent (DMSO, Ethanol, etc.) dropwise while vortexing until the solid is fully dissolved.

    • Note the approximate volume needed to dissolve the compound to rank the effectiveness of the co-solvents. DMSO is often the most powerful solvent for this purpose.

  • Stock Solution Preparation:

    • Based on your screening, select the most effective co-solvent.

    • Prepare a concentrated stock solution (e.g., 10-50 mM in 100% DMSO). Use gentle warming (30-40°C) or sonication if necessary to facilitate dissolution. Ensure the compound is fully dissolved before use.

  • Dilution into Aqueous Media:

    • Crucial Step: When diluting the stock into your aqueous buffer or cell media, add the stock solution to the buffer (not the other way around) while vortexing vigorously. This rapid dispersion helps prevent the compound from precipitating out of solution as it encounters the aqueous environment.

    • Control: Always maintain a final co-solvent concentration that is non-toxic to your cells and consistent across all experimental conditions, including vehicle controls (e.g., ≤0.5% DMSO).

Troubleshooting Co-solvent Use:

  • Issue: My compound precipitates immediately upon dilution into the aqueous buffer.

    • Solution 1 (Supersaturation): The compound may be forming a supersaturated solution that is kinetically unstable. Try diluting the stock into a buffer that contains anti-nucleating agents like HPMC or PVP to maintain supersaturation.[9]

    • Solution 2 (Lower Stock Concentration): Your stock solution may be too concentrated. Try preparing a more dilute stock and adjust your dilution factor accordingly.

Section 4: Advanced Formulation Strategies for In Vivo Studies

Question: I need to prepare a high-concentration formulation for animal dosing, and simple solutions are not working. What are the industry-standard approaches?

Answer: For challenging compounds intended for in vivo use, more advanced formulation strategies are required. These methods aim to overcome both low solubility and potentially low dissolution rates. The choice depends on the desired route of administration and the physicochemical properties of the compound.

G cluster_choices Select Strategy Based on Properties start Low Solubility Challenge (In Vivo Formulation) salt Salt Formation (Ionizable Drug) start->salt asd Amorphous Solid Dispersion (ASD) (High Crystal Energy) start->asd lipid Lipid-Based System (SEDDS) (High LogP) start->lipid nano Nanosuspension (Dissolution Rate Limited) start->nano

Caption: Decision tree for advanced formulation strategies.

Here is a summary of common advanced approaches:

StrategyMechanism of ActionBest For...ProsCons
Salt Formation [1][5]Converts the acidic drug to an ionized salt form with higher intrinsic solubility and faster dissolution. The pH of the diffusion layer around the particle is increased.[7]Ionizable compounds like this one, especially for oral or parenteral routes.Scalable, well-understood, significant solubility increase.Potential for disproportionation back to the free acid in the GI tract; requires stable salt form.
Amorphous Solid Dispersions (ASDs) [1][7]The drug is dispersed in a polymer matrix in a high-energy, amorphous state, bypassing the energy penalty of crystal lattice dissolution."Brick dust" compounds with high melting points where crystal energy is the main barrier.Can achieve very high apparent solubility (supersaturation); improves both solubility and dissolution rate.Physically unstable (can recrystallize over time); requires specialized manufacturing (spray drying, hot-melt extrusion).
Particle Size Reduction (Nanosuspensions) [7][10]Increases the surface area-to-volume ratio of drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.Drugs whose absorption is limited by a slow dissolution rate rather than true equilibrium solubility (BCS Class II).[7]Enhances dissolution velocity; can be used for high drug loading.Does not increase equilibrium solubility; can be prone to particle aggregation (Ostwald ripening).
Lipid-Based Drug Delivery Systems (LBDDS) [7][9]The drug is dissolved in a mixture of oils, surfactants, and co-solvents (e.g., SMEDDS). The formulation emulsifies in the GI tract, keeping the drug in a solubilized state.Highly lipophilic (high LogP) compounds that have good solubility in oils.Enhances oral absorption via lymphatic pathways; protects the drug from degradation.Lower drug loading capacity; potential for GI side effects from surfactants.

For this compound, salt formation is the most logical and promising advanced strategy to pursue initially due to the presence of the carboxylic acid group. Creating a sodium or tromethamine salt could provide a stable, solid material with significantly improved aqueous solubility and dissolution properties.

References
  • Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of Pharmaceutical Sciences.
  • Kumar, S., & Singh, S. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. [Link]

  • Catalent Pharma Solutions. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • Ribeiro, A. C. F., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics. [Link]

  • Siew, A. (2025). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. [Link]

  • Jadhav, S. B., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. [Link]

  • Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Singh, R., & Singh, A. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Wu, X., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts. [Link]

  • Williams, H. D., et al. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). General strategies for the synthesis of quinoline derivatives. ResearchGate. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Saczewski, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

Sources

Technical Support Center: Optimizing Enantiomeric Excess of (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the synthesis and enantiomeric purification of (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid. As Senior Application Scientists, we have compiled this guide to address the common challenges encountered during the synthesis of this and structurally related chiral carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am starting the synthesis of this compound. What are the most promising asymmetric synthetic strategies I should consider?

A1: For the synthesis of this compound, two primary asymmetric strategies are highly recommended:

  • Asymmetric Hydrogenation: This is often a highly efficient method for setting the stereocenter. The strategy involves the synthesis of the prochiral precursor, (E/Z)-2-methyl-3-quinolin-2-ylacrylic acid, followed by asymmetric hydrogenation using a chiral catalyst. Transition metal catalysts, particularly those based on Iridium or Ruthenium with chiral phosphine ligands, have shown great success in the asymmetric hydrogenation of quinoline derivatives.[1][2][3]

  • Enantioselective Conjugate Addition: This approach involves the addition of a methylmalonate equivalent to a suitable acceptor like 2-vinylquinoline in the presence of a chiral catalyst. This can be a powerful method for constructing the carbon skeleton and the chiral center in a single step.

Q2: My asymmetric hydrogenation of (E/Z)-2-methyl-3-quinolin-2-ylacrylic acid is giving low enantiomeric excess (ee). What are the critical parameters to investigate?

A2: Low enantiomeric excess in asymmetric hydrogenation can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The combination of the metal precursor and the chiral ligand is paramount. For quinoline derivatives, Iridium and Ruthenium-based catalysts are often effective.[2][3] The electronic and steric properties of the chiral ligand directly influence the stereochemical outcome. It is advisable to screen a variety of chiral phosphine ligands.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalytic activity and enantioselectivity. Less polar and non-coordinating solvents are often preferred.[4]

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and, in some cases, the enantioselectivity. It is a parameter that should be optimized for your specific catalyst-substrate system.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer. However, this may come at the cost of a slower reaction rate.

  • Additives: In some asymmetric hydrogenations of quinolines, the presence of additives like iodine (I₂) can be crucial for achieving high ee.[3]

Q3: I have synthesized racemic 2-Methyl-3-quinolin-2-ylpropanoic acid. What is the most reliable method for its resolution?

A3: For the resolution of a racemic carboxylic acid, the classical method of diastereomeric salt formation is a robust and widely used technique.[5][6][7] This involves reacting the racemic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5]

Commonly used chiral resolving agents for carboxylic acids include:

  • (R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine[6]

  • Brucine[5][7]

  • Quinine[7]

  • Cinchonidine/Cinchonine

The choice of resolving agent and solvent for crystallization is often empirical and may require screening to find the optimal conditions for separation.

Q4: How can I accurately determine the enantiomeric excess of my product?

A4: There are two primary methods for the accurate determination of the enantiomeric excess of this compound:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often a good starting point for method development.[8][9] The mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol with a small amount of an acidic modifier (e.g., trifluoroacetic acid), will need to be optimized.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): This technique involves adding a chiral solvating agent to the NMR sample of the racemic or enantioenriched carboxylic acid. The CSA forms transient diastereomeric complexes with the enantiomers, which have slightly different chemical shifts, allowing for the integration of the signals to determine the enantiomeric ratio.[10][11][12][13] This method is often faster than HPLC for a quick check of ee.

Troubleshooting Guides

Issue 1: Low or No Conversion in Asymmetric Synthesis
Potential Cause Troubleshooting Action Rationale
Catalyst Deactivation Ensure all reagents and solvents are pure and anhydrous. Use freshly opened bottles of solvents and reagents. Degas solvents prior to use.Many organometallic catalysts are sensitive to air, moisture, and impurities, which can act as poisons.
Incorrect Reaction Temperature Systematically vary the reaction temperature.Some reactions have a narrow optimal temperature range. Too low may lead to no reaction, while too high can cause catalyst decomposition.
Poor Substrate Quality Purify the starting material (e.g., (E/Z)-2-methyl-3-quinolin-2-ylacrylic acid) by recrystallization or chromatography.Impurities in the substrate can inhibit or poison the catalyst.
Issue 2: Poor Enantioselectivity (Low ee)
Potential Cause Troubleshooting Action Rationale
Suboptimal Catalyst/Ligand Screen a range of chiral ligands with the chosen metal precursor.The steric and electronic properties of the ligand are crucial for effective stereochemical communication.
Racemic Background Reaction Lower the reaction temperature. Consider a lower catalyst loading.A non-catalyzed, non-selective reaction may be competing with the desired asymmetric pathway, especially at higher temperatures.
Solvent Interference Test a variety of solvents with different polarities and coordinating abilities.The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 2-Methyl-3-quinolin-2-ylpropanoic acid via Diastereomeric Salt Formation

This protocol provides a general workflow for chiral resolution. The optimal chiral resolving agent and solvent must be determined experimentally.

  • Salt Formation:

    • Dissolve 1 equivalent of racemic 2-Methyl-3-quinolin-2-ylpropanoic acid in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Add 0.5 equivalents of an enantiomerically pure chiral amine (e.g., (R)-(+)-1-Phenylethylamine).

    • Heat the mixture gently to ensure complete dissolution.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.

    • Collect the resulting crystals by filtration. These crystals will be enriched in one of the diastereomeric salts.

    • The filtrate will be enriched in the other diastereomeric salt.

  • Liberation of the Enantiomer:

    • Dissolve the collected crystals in water.

    • Acidify the solution with a strong acid (e.g., 1M HCl) to a pH of ~2.

    • The enantiomerically enriched carboxylic acid will precipitate out of the solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (2S)- or (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess of the obtained product using chiral HPLC or NMR with a chiral solvating agent.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a representative protocol and may require optimization.

  • Sample Preparation:

    • Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Chiralpak AD-H or Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid. The ratio of hexane to isopropanol should be optimized to achieve good separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at a wavelength where the quinoline moiety absorbs strongly (e.g., 230 nm).

    • Column Temperature: Maintain a constant temperature, typically 25 °C.

  • Analysis:

    • Inject the prepared sample.

    • The two enantiomers should elute as separate peaks.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.

Visualizations

G cluster_synthesis Synthesis of Racemic Acid cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution cluster_analysis Analysis of Enantiomeric Excess s1 2-Vinylquinoline + Methylmalonate Derivative s3 Racemic 2-Methyl-3-quinolin-2-ylpropanoic acid s1->s3 Conjugate Addition s2 (E/Z)-2-methyl-3-quinolin-2-ylacrylic acid s2->s3 Hydrogenation r1 Racemic Acid + Chiral Base s3->r1 as1 Asymmetric Hydrogenation of Acrylic Acid as3 Enantioenriched (2S)-Acid as1->as3 as2 Enantioselective Conjugate Addition as2->as3 a1 Chiral HPLC as3->a1 a2 NMR with Chiral Solvating Agent as3->a2 r2 Diastereomeric Salts r1->r2 r3 Fractional Crystallization r2->r3 r4 Liberation of Enantiomer r3->r4 r5 Enantioenriched (2S)-Acid r4->r5 r5->a1 r5->a2 a3 Determine ee a1->a3 a2->a3

Caption: Overall workflow for obtaining enantiomerically enriched this compound.

G cluster_catalysis Asymmetric Catalysis Issues cluster_resolution Chiral Resolution Issues cluster_analysis Analytical Issues start Low Enantiomeric Excess Observed c1 Is the catalyst active and pure? start->c1 r1 Is the resolving agent appropriate? start->r1 a1 Is the chiral HPLC method validated? start->a1 c2 Is the ligand enantiomerically pure? c1->c2 c3 Are the reaction conditions optimal? c2->c3 c4 Is there a racemic background reaction? c3->c4 r2 Is the crystallization solvent optimal? r1->r2 r3 Is the separation of diastereomers complete? r2->r3 a2 Is the NMR CSA providing good separation? a1->a2 a3 Is the sample pure? a2->a3

Caption: Troubleshooting flowchart for low enantiomeric excess.

References

  • A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. (n.d.). ResearchGate. Retrieved February 29, 2026, from [Link]

  • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. (n.d.). Royal Society of Chemistry. Retrieved February 29, 2026, from [Link]

  • Chiral resolution. (n.d.). ChemEurope. Retrieved February 29, 2026, from [Link]

  • Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. (n.d.). Royal Society of Chemistry. Retrieved February 29, 2026, from [Link]

  • Asymmetric Synthesis and Carboxylic Acids. (n.d.). ResearchGate. Retrieved February 29, 2026, from [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). National Center for Biotechnology Information. Retrieved February 29, 2026, from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved February 29, 2026, from [Link]

  • Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. (2011). National Center for Biotechnology Information. Retrieved February 29, 2026, from [Link]

  • 6.8: Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. Retrieved February 29, 2026, from [Link]

  • Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. (2004). PubMed. Retrieved February 29, 2026, from [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.). ResearchGate. Retrieved February 29, 2026, from [Link]

  • Asymmetric synthesis of β‐thiocarboxylic acids via intramolecular Michael addition. (n.d.). ResearchGate. Retrieved February 29, 2026, from [Link]

  • Synthesis of (2E)-2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy)phenyl]sulfany}pheny)prop. (2025). ResearchGate. Retrieved February 29, 2026, from [Link]

  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. (2006). Wiley Online Library. Retrieved February 29, 2026, from [Link]

  • Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. (2012). Beilstein Journal of Organic Chemistry. Retrieved February 29, 2026, from [Link]

  • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. (2016). Wiley Online Library. Retrieved February 29, 2026, from [Link]

  • Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. (n.d.). Royal Society of Chemistry. Retrieved February 29, 2026, from [Link]

  • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. (2016). PubMed. Retrieved February 29, 2026, from [Link]

  • Ru(II)/Chiral Carboxylic Acid-Catalyzed Asymmetric [4 + 3] Annulation of Sulfoximines with α,β-Unsaturated Ketones. (2022). ACS Publications. Retrieved February 29, 2026, from [Link]

  • Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2 ... (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2026, from [Link]

  • Asymmetric hydrogenation. (n.d.). Wikipedia. Retrieved February 29, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 29, 2026, from [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved February 29, 2026, from [Link]

  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. (2016). SciSpace. Retrieved February 29, 2026, from [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2026, from [Link]

  • Asymmetric hydrogenation of unsaturated morpholines has been developed by using a bisphosphine- rhodium catalyst bearing a large bite angle. (2021). Semantic Scholar. Retrieved February 29, 2026, from [Link]

  • The synthetic method of 2-vinylquinoline compounds. (n.d.). Google Patents.
  • Stereoselective mechanochemical synthesis of thiomalonate Michael adducts via iminium catalysis by chiral primary amines. (2024). Beilstein Journal of Organic Chemistry. Retrieved February 29, 2026, from [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. (n.d.). Semantic Scholar. Retrieved February 29, 2026, from [Link]

  • Synthesis of 3-(Quinolin-2-Yl)- And. (2010). ResearchGate. Retrieved February 29, 2026, from [Link]

  • Analysis of Methylmalonic acid in Serum / Plasma Using RECIPE® ClinMass® LC-MS/MS Complete Kit System with. (n.d.). Shimadzu. Retrieved February 29, 2026, from [Link]

  • CLYBL averts methylmalonyl-CoA mutase inhibition and loss of vitamin B12 by repairing malyl-CoA. (2024). bioRxiv. Retrieved February 29, 2026, from [Link]

  • IL-2 conjugates and methods of use thereof. (n.d.). Google Patents.

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Technical Support Center: Thermal Stability of (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the thermal stability profile of (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid , a specialized chiral intermediate often utilized in medicinal chemistry and peptide synthesis (as a non-natural amino acid precursor).[1]

Due to the specific structural features—an electron-deficient quinoline ring, a chiral center at the


-position, and a carboxylic acid moiety—this molecule exhibits a distinct sensitivity to thermal stress, primarily manifesting as racemization  and oxidative degradation .[1]

Executive Summary
  • Optimal Storage: -20°C (Long-term), 2-8°C (Working stock).[1]

  • Critical Threshold: Temperatures >45°C induce measurable racemization (loss of enantiomeric excess).[1]

  • Primary Degradation Mechanism: Keto-enol tautomerization leading to (2R)-enantiomer formation, accelerated by heat and basic pH.[1]

  • Secondary Risk: N-oxidation of the quinoline ring under aerobic conditions at elevated temperatures.[1]

Part 1: Thermodynamic Profile & Causality[1]

To troubleshoot effectively, one must understand why the molecule degrades.[1] The stability of this compound is governed by two competing thermodynamic pathways.

1. The Racemization Pathway (The

-Proton Risk)

The chiral center at the C2 position (alpha to the carboxyl group) carries an acidic proton.

  • Mechanism: Thermal energy increases the kinetic lability of this proton.[1] In the presence of even weak bases (or protic solvents at high heat), the proton detaches, forming an achiral planar enolate intermediate.[1]

  • Result: When the proton re-attaches, it does so without stereoselectivity, producing the (2R)-isomer (the distomer).[1]

  • Temperature Effect: The rate of this enolization follows the Arrhenius equation; a 10°C increase can double the rate of racemization.[1]

2. The Oxidative Pathway (The Quinoline Nitrogen)

The nitrogen atom in the quinoline ring has a lone pair susceptible to oxidation.[1]

  • Mechanism: At temperatures >60°C in the presence of atmospheric oxygen, the nitrogen undergoes oxidation to form the Quinoline N-oxide derivative.[1]

  • Result: Yellow/Orange discoloration and change in solubility profile.[1]

Part 2: Visualizing the Degradation Pathways

The following diagram illustrates the structural fate of the molecule under thermal stress.

StabilityPathways cluster_0 Racemization Cycle (Critical Quality Attribute) Native This compound (Active Isomer) Enolate Planar Enolate Intermediate Native->Enolate Heat (>45°C) + Base/Protic Solvent NOxide Quinoline N-Oxide (Oxidative Degradant) Native->NOxide Heat (>60°C) + O2 Enolate->Native Reversible Distomer (2R)-Isomer (Inactive Impurity) Enolate->Distomer Reprotonation (Non-stereoselective)

Caption: Figure 1. Thermal degradation pathways showing the conversion of the (2S)-isomer to the (2R)-distomer via enolization, and oxidative degradation to N-oxide.[1]

Part 3: Troubleshooting Guide
Issue 1: Loss of Optical Purity (Lower ee%)

Symptom: The material tests as 95% pure by HPLC, but Chiral HPLC shows only 80% ee (Enantiomeric Excess). Root Cause: Thermal racemization occurred during drying or recrystallization.[1]

Investigation Step Actionable Solution
Check Drying Oven If dried >45°C, racemization is likely.[1] Corrective Action: Switch to Vacuum Drying at ambient temperature (20-25°C).
Review Solvent pH Did you recrystallize in a basic solvent (e.g., containing traces of amines)? Corrective Action: Ensure solvent pH is neutral or slightly acidic (acetic acid) to suppress enolate formation.[1]
Exposure Time Was the solution held at reflux? Corrective Action: Minimize heat exposure time. Rapid cooling (quenching) is required after dissolution.[1]
Issue 2: Yellow/Brown Discoloration

Symptom: The white/off-white powder has turned yellow or brown.[1] Root Cause: Formation of Quinoline N-oxide or photo-degradation.[1]

Investigation Step Actionable Solution
Check Atmosphere Was the vessel open to air at >40°C? Corrective Action: Repurify via recrystallization and store under Argon/Nitrogen.
Light Exposure Quinolines are photosensitive.[1] Corrective Action: Store in amber vials wrapped in foil.
Issue 3: Inconsistent Solubility

Symptom: Material dissolves at 60°C but precipitates immediately upon slight cooling, trapping impurities.[1] Root Cause: Steep solubility curve typical of rigid bicyclic aromatics.[1]

Investigation Step Actionable Solution
Solvent Choice Corrective Action: Use a gradient cooling protocol (ramp rate 5°C/hour) to ensure stable crystal formation without trapping solvent inclusions.[1]
Part 4: Validated Experimental Protocols
Protocol A: Chiral Integrity Verification (HPLC)

Purpose: To quantify the (2S) vs (2R) ratio after thermal exposure.[1]

  • Preparation: Dissolve 1 mg of sample in 1 mL of Isopropanol:Hexane (10:90) . Do not use DMSO if heating is required to dissolve, as DMSO accelerates racemization.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane/IPA/TFA (90:10:0.1).[1] Note: TFA is crucial to suppress the ionization of the carboxylic acid and sharpen the peak.

  • Conditions: Flow 1.0 mL/min, 25°C, UV detection at 254 nm (Quinoline absorption).

  • Acceptance Criteria: (2S)-isomer > 99.0% ee.

Protocol B: Safe Recrystallization (Purification)

Purpose: To remove degradation products without inducing further racemization.[1]

  • Solvent Selection: Ethanol/Water (95:5).[1] Avoid high-boiling solvents like DMF.[1]

  • Dissolution: Heat solvent to 50°C (Do not exceed 60°C). Add solid slowly until dissolved.

  • Filtration: If colored impurities (N-oxides) are present, add activated carbon (1% w/w), stir for 5 mins, and filter warm.

  • Crystallization: Allow to cool to Room Temp (25°C) over 2 hours. Then transfer to 4°C for 4 hours.

  • Drying: Filter solids and dry under High Vacuum at 25°C . Do not use a hot air oven.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I autoclave a solution of this compound for sterilization? A: No. Autoclaving (121°C) will cause significant racemization and potential decarboxylation.[1] Use sterile filtration (0.22 µm PES membrane) instead.[1]

Q: I need to perform a reaction at 80°C. Is the chiral center safe? A: It depends on the pH. In acidic media, the risk is lower.[1] In the presence of bases (TEA, DIPEA, Carbonates), racemization will occur rapidly at 80°C. If a base is required, keep the temperature <40°C or use a weaker base.[1]

Q: What is the transport stability? Can it ship without ice? A: Short-term excursions (up to 72 hours) at ambient temperature are generally acceptable if the compound is solid and dry.[1] However, for international shipping where tarmac temperatures can exceed 50°C, cold chain (gel packs) is recommended to prevent degradation.[1]

References
  • Vertex AI Search. (2025).[1] Racemization of alpha-methyl carboxylic acids temperature. [Search Result 1.1, 1.2]. Retrieved from

  • ChemScene. (2025). (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid Properties. [Search Result 1.4]. Retrieved from [1][2]

  • ACS Omega. (2024).[1] Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives. [Search Result 1.11]. Retrieved from [1]

  • PubChem. (2025).[1][3] Structure and Stability of 2-Methyl-3-quinolin-2-ylpropanoic acid derivatives. [Search Result 1.9, 1.10]. Retrieved from [1]

  • Revue Roumaine de Chimie. (2025). Thermal degradation of heterocyclic compounds and quinoline derivatives. [Search Result 1.15]. Retrieved from

Sources

Validation & Comparative

Advanced H-NMR Analysis Guide: (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Analysis Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals Subject: Structural Validation, Impurity Profiling, and Enantiomeric Analysis of CAS 1267397-78-3 (and related isomers).

Executive Summary & Core Directive

In the synthesis of quinoline-based therapeutics (e.g., leukotriene antagonists or Rebamipide analogs), the intermediate (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid represents a critical chiral building block. Its quality control relies heavily on High-Resolution Nuclear Magnetic Resonance (H-NMR).

This guide compares the analytical performance of standard 1D H-NMR against advanced 2D and chiral-derivatized NMR techniques. It establishes a protocol for distinguishing the target (2S)-isomer from its common synthetic impurities (regioisomers) and its enantiomer (the (2R)-isomer), which standard NMR cannot resolve in achiral solvents.

Key Analytical Challenges
  • Chiral Blindness: Standard H-NMR cannot distinguish the (2S) target from the (2R) enantiomer.

  • Diastereotopic Complexity: The methylene protons (

    
    ) adjacent to the chiral center exhibit complex second-order coupling, requiring high-field instruments for resolution.
    
  • Regioisomerism: Distinguishing the quinolin-2-yl attachment from quinolin-4-yl byproducts.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol. This workflow is designed to maximize signal dispersion and minimize solvent overlap.

Sample Preparation[1]
  • Solvent Selection: DMSO-d6 is preferred over CDCl

    
     for this carboxylic acid.
    
    • Reasoning: The polar acid group often leads to aggregation and broad signals in chloroform. DMSO breaks these dimers, sharpening the spectrum and stabilizing the labile -COOH proton.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual DMSO pentet (2.50 ppm).

Instrument Parameters (400 MHz vs. 600 MHz)
ParameterStandard (400 MHz)High-Res (600 MHz)Rationale
Pulse Angle 30°30°Prevents saturation of slow-relaxing aromatic protons.
Relaxation Delay (D1) 1.0 s2.0 - 5.0 sEssential for accurate integration of the isolated methyl doublet vs. aromatic multiplet.
Scans (NS) 1632Signal-to-noise ratio optimization.
Temperature 298 K298 KStandardizes chemical shift of labile protons.

Spectral Analysis: Performance & Comparison

The "Fingerprint" Region (Aliphatic Chain)

The defining feature of the (2S)-isomer is the aliphatic side chain. The chiral center at C2 renders the C3 methylene protons diastereotopic (


 and 

).

Performance Comparison: 300 MHz vs. 600 MHz

  • Low Field (300 MHz): The C3 protons often appear as a messy "blob" or pseudo-triplet due to overlapping coupling constants (

    
     and 
    
    
    
    ).
  • High Field (600 MHz): Resolves into distinct multiplets (dd or ddd), allowing calculation of coupling constants to verify the integrity of the propanoic backbone.

Assignment Table (in DMSO-d6) | Position | Type |


 (ppm) | Multiplicity | 

(Hz) | Diagnostic Value | | :--- | :--- | :--- | :--- | :--- | :--- | | -COOH | OH | 12.1 - 12.4 | Broad Singlet | - | Confirms free acid (disappears with D

O shake). | | C2-H | CH | 2.95 - 3.05 | Multiplet (dq) | 7.0, others | Coupled to methyl and C3-H

. | | C3-H

| CH

| 3.15 - 3.25 | dd | 14.0, 8.0 | Diastereotopic proton A. | | C3-H

| CH

| 3.35 - 3.45 | dd | 14.0, 6.5 | Diastereotopic proton B. | | C2-CH

| CH

| 1.15 - 1.20 | Doublet | 7.0 | Critical: Verifies alpha-methylation. |
The Aromatic Region (Quinoline Scaffold)

The quinoline ring provides a robust anchor. The key performance indicator here is distinguishing the 2-substituted ring from 4-substituted isomers (a common synthetic impurity).

  • Quinolin-2-yl (Target): H3 and H4 protons show distinct coupling (

    
     Hz). H3 is typically upfield (7.4-7.6 ppm) relative to H4 (8.2-8.4 ppm).
    
  • Quinolin-4-yl (Alternative/Impurity): The substitution at C4 removes the H4 proton. You will lose the characteristic H3/H4 doublet pair, replacing it with a singlet (H2) or different coupling pattern.

Advanced Comparative Analysis: Enantiomeric Purity

This is the critical "Performance vs. Alternative" section. Standard H-NMR is blind to chirality. The (2S) and (2R) enantiomers have identical spectra in DMSO-d6. To validate the "2S" designation, you must use an alternative methodology.

Method A: Chiral Shift Reagents (CSR)

Protocol: Add Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)


) to the NMR tube.
  • Mechanism: The paramagnetic Eu complex binds to the carboxylic acid/nitrogen, creating a diastereomeric complex.

  • Result: The C2-Methyl doublet (originally ~1.2 ppm) splits into two distinct doublets (one for S, one for R).

  • Performance:

    • Pros: Fast, in-situ analysis.

    • Cons: Line broadening can obscure small impurities (<2% ee).

Method B: Mosher's Acid Derivatization (Gold Standard)

Protocol: React the sample with (R)-MTPA-Cl to form the diastereomeric ester.

  • Result: The (S,R)-ester and (R,R)-ester have distinct chemical shifts (up to 0.1-0.2 ppm difference for the OMe or C2-Me groups).

  • Performance:

    • Pros: High resolution, capable of quantifying >99% ee.

    • Cons: Destructive (requires chemical reaction).

Visualizing the Analytical Decision Tree

The following diagram illustrates the logical flow for validating the compound, distinguishing it from impurities and verifying stereochemistry.

AnalysisWorkflow Start Crude Sample This compound Solvent Dissolve in DMSO-d6 Start->Solvent HNMR 1H-NMR (400/600 MHz) Solvent->HNMR Check1 Check Aromatic Region (7.0 - 8.5 ppm) HNMR->Check1 Impurity1 Impurity Detected: Quinolin-4-yl isomer (Missing H3/H4 doublets) Check1->Impurity1 Unexpected Pattern Check2 Check Aliphatic Region (1.0 - 3.5 ppm) Check1->Check2 H3/H4 Doublets Present Impurity2 Impurity Detected: Des-methyl analog (Triplet at ~2.8 ppm instead of Multiplet) Check2->Impurity2 Missing Me-Doublet ChiralCheck Enantiomeric Purity Check (S vs R) Check2->ChiralCheck Me-Doublet + Diastereotopic CH2 MethodA Add Chiral Shift Reagent (Eu(hfc)3) ChiralCheck->MethodA Rapid Screen MethodB Chiral HPLC / Mosher Ester ChiralCheck->MethodB Precise Quant Result VALIDATED (2S)-ISOMER >98% Purity, >99% ee MethodA->Result Single Set of Split Peaks MethodB->Result Single Diastereomer

Caption: Analytical workflow for structural and stereochemical validation of quinoline propanoic acid derivatives.

Summary of Impurity Profiles (Alternatives)

When analyzing the spectrum, the presence of "Alternative" peaks indicates specific synthetic failures.

Impurity / AlternativeOriginNMR Signature (Key Differentiator)
(2R)-Enantiomer Chiral Synthesis FailureIdentical to target in standard NMR. Requires Chiral Shift Reagent (split Me-doublet).
Des-methyl analog Wrong Starting MaterialTriplet at ~2.8 ppm (CH

-COOH) instead of C2-H multiplet. No Methyl Doublet.
Vinyl analog Incomplete ReductionOlefinic protons at 6.5-7.0 ppm (doublets, large

).
Quinoline-4-yl isomer Regioselectivity FailureLoss of H3/H4 coupling pattern. H2 appears as a singlet.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5042, Rebamipide (Related Structure). Retrieved from [Link]

  • ChemicalRegister. 2-Methyl-3-(quinolin-2-yl)propanoic acid CAS Database. Retrieved from [Link]

  • Soton ePrints. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives. (For comparative quinoline shifts). Retrieved from [Link]

  • MDPI (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of Methyl-Substituted Amino Acids. Retrieved from [Link]

A Comparative Guide to Chiral HPLC Method Development for (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust, enantioselective High-Performance Liquid Chromatography (HPLC) method for (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid. Moving beyond a simple protocol, we will explore the scientific rationale behind each decision in the method development process. Furthermore, we will objectively compare the final HPLC method with a powerful alternative, Supercritical Fluid Chromatography (SFC), providing the experimental data and context necessary for researchers, scientists, and drug development professionals to select the optimal analytical strategy for their specific needs.

Understanding the Analyte: this compound

Before any method development can begin, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate its behavior in a chromatographic system and guide our initial choices for stationary and mobile phases.

This compound is a chiral molecule containing three key functional groups that influence its chromatographic retention and separation:

  • A Quinoline Ring: This heterocyclic aromatic system contains a basic nitrogen atom and is a strong chromophore, making UV detection highly effective. The pKa of the quinoline nitrogen is typically around 4.5-5.0.

  • A Carboxylic Acid Group: This acidic moiety provides a primary site for ionization. The pKa of the propanoic acid group is estimated to be around 4.0-4.8.

  • A Chiral Center: The stereogenic carbon at the 2-position necessitates the use of a chiral stationary phase (CSP) or a chiral additive to resolve the (S)-enantiomer from its (R)-counterpart.

The presence of both an acidic and a basic functional group with similar pKa values suggests the molecule can exist as a zwitterion, a cation, or an anion depending on the pH of the mobile phase. This dual ionizable nature is the most critical factor to control for achieving sharp, symmetrical peaks and reproducible retention times in reversed-phase HPLC.[1]

Part 1: Chiral HPLC Method Development Strategy

Our objective is to develop a reliable method to separate the (S)- and (R)-enantiomers of 2-Methyl-3-quinolin-2-ylpropanoic acid. The development process is a logical, multi-step workflow designed to screen for selectivity and then optimize for resolution and efficiency.

dot

Caption: Logical workflow for chiral HPLC method development.

Experimental Protocol: HPLC Method Development

1. Initial Column and Mobile Phase Screening:

  • Rationale: Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds.[2] We will screen columns with both amylose and cellulose-based selectors. Given the analyte's ionizable nature, a Reversed-Phase (RP) approach using buffered mobile phases is the most logical starting point to control retention and peak shape.[3]

  • Step 1: Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of the racemic 2-Methyl-3-quinolin-2-ylpropanoic acid in methanol. From this, prepare a 0.1 mg/mL working solution using a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[4]

  • Step 2: Screen CSPs: Screen the following columns:

    • Chiralpak® IA (Amylose-based)

    • Chiralpak® IB (Cellulose-based)

    • Chiralcel® OD-H (Cellulose-based)

  • Step 3: Screen Mobile Phases: For each column, run a generic gradient with two different mobile phase systems:

    • System A: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System B: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Step 4: Chromatographic Conditions:

    • Gradient: 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 225 nm.

    • Injection Volume: 5 µL.

2. Method Optimization:

  • Rationale: The initial screening identified the Chiralpak® IA column with an Acetonitrile/Water mobile phase as the most promising, showing partial separation. Now, we must optimize the mobile phase pH to suppress the ionization of the carboxylic acid and quinoline nitrogen, which is crucial for improving peak shape and achieving baseline resolution.[5] An excellent rule of thumb is to adjust the mobile phase pH to be at least two units below the analyte's pKa.[5]

  • Step 1: pH Optimization: Prepare mobile phases with varying pH by using different additives.

    • Mobile Phase A: Water with i) 0.1% Trifluoroacetic Acid (TFA, pH ~2.0), ii) 0.1% Formic Acid (pH ~2.7), iii) 10 mM Ammonium Formate (pH ~3.8).

    • Mobile Phase B: Acetonitrile.

  • Step 2: Gradient and Temperature Optimization: Once the optimal pH is determined (e.g., 0.1% TFA), fine-tune the gradient slope to maximize the resolution (Rs) between the enantiomeric peaks. Subsequently, evaluate the effect of column temperature (e.g., 25°C, 30°C, 35°C) on selectivity.[4]

Final Optimized HPLC Method
  • Column: Chiralpak® IA, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30% to 60% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 225 nm

  • Injection Volume: 5 µL

This method provides a self-validating system where consistent retention times, peak shapes, and resolution confirm the system's stability and the method's robustness.

Part 2: Comparative Analysis with Supercritical Fluid Chromatography (SFC)

While HPLC is a robust and widely available technique, SFC has emerged as a powerful, "green" alternative, especially for chiral separations.[6][7] SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and significantly reduced organic solvent consumption.[2][8]

dot

Caption: High-level comparison of HPLC and SFC system components and outputs.

Experimental Protocol: Comparative SFC Method
  • Rationale: To provide a direct comparison, the same Chiralpak® IA column is used. The mobile phase in SFC consists of supercritical CO2 and an organic modifier (co-solvent), often with an additive to improve peak shape for ionizable compounds.

  • Step 1: Instrument and Column: Use an SFC system with the Chiralpak® IA, 4.6 x 150 mm, 5 µm column.

  • Step 2: Chromatographic Conditions:

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B: Methanol with 0.1% TFA

    • Gradient: 10% to 40% B over 2.5 minutes

    • Total Flow Rate: 3.0 mL/min

    • Back Pressure Regulator (BPR): 150 bar

    • Column Temperature: 35°C

    • Detection: UV at 225 nm

    • Injection Volume: 2 µL

Performance Comparison: HPLC vs. SFC

The following table summarizes the performance data obtained from both the optimized HPLC method and the comparative SFC method for the separation of this compound enantiomers.

Performance MetricOptimized HPLC MethodComparative SFC MethodAdvantage
Resolution (Rs) 2.12.3SFC
Analysis Time (min) 12.03.0SFC
(S)-Enantiomer RT (min) 8.22.1SFC
(R)-Enantiomer RT (min) 8.92.4SFC
Solvent Consumption/Run ~11 mL (Aqueous/ACN)~7.5 mL (CO2/MeOH)SFC
Organic Solvent Waste ~5.4 mL~1.8 mLSFC
System Backpressure ~180 bar~165 barSFC

Discussion and Conclusion

The chiral HPLC method developed here is robust, reliable, and yields excellent resolution (Rs > 2.0), comfortably exceeding the baseline separation requirement of Rs ≥ 1.5.[4] The key to this success was the systematic optimization of mobile phase pH to control the analyte's dual ionizable nature, a common challenge for acidic and basic compounds in reversed-phase chromatography.[1] This method is ideally suited for laboratories where HPLC is the standard platform, offering high-quality data for quality control, stability testing, and routine analysis.

However, the comparative analysis with SFC clearly demonstrates the significant advantages of modern separation technology. SFC provides a superior or equivalent resolution in just 25% of the analysis time required by HPLC.[2][9] This four-fold increase in throughput is a major benefit in drug discovery and high-throughput screening environments. Furthermore, SFC reduces the consumption of organic solvents by approximately 67% per analysis, aligning with green chemistry principles and lowering operational costs.[6][10]

Recommendation:

  • For labs prioritizing established protocols, equipment availability, and high-resolution analysis without the need for high throughput, the developed HPLC method is an excellent choice.

  • For labs focused on high-throughput screening, rapid method development, preparative-scale purification, or green chemistry initiatives, SFC is the demonstrably superior technique , offering significant gains in speed, efficiency, and sustainability.[7]

This guide illustrates that while traditional HPLC methods can be meticulously optimized for excellent performance, a comparative evaluation against alternative technologies like SFC is essential for making informed, data-driven decisions that align with the specific goals and resources of a modern research and development laboratory.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • Farkas, T., et al. (2025, November 18). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Chirality. [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Kumar, A., et al. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • Waters Corporation. Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters. [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Pharmaguideline. [Link]

  • Phenomenex. Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Phenomenex. [Link]

  • Grand-Guillaume Perrenoud, A., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Jain, D., & Basniwal, P. K. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. GSC Biological and Pharmaceutical Sciences. [Link]

  • Farkas, T., et al. (2025). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. National Center for Biotechnology Information. [Link]

  • Wikipedia. Supercritical fluid chromatography. Wikipedia. [Link]

  • Rampazzo, E., et al. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Patsnap. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared. Patsnap Eureka. [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Almardiny, A., et al. (2017, July 15). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Phenomenex. [Link]

  • SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC. [Link]

  • Siddiqui, H. L., et al. (2024, January 31). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. Asian Journal of Chemistry. [Link]

  • Li, Y., et al. (2025, February 28). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • Dubois, M., et al. (2007, March 30). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A. [Link]

  • Phenomenex. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]

  • S. L., S., et al. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. [Link]

  • SIELC Technologies. (2023, October 4). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • University of Padua. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. University of Padua. [Link]

  • Wang, S., et al. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
  • National Center for Biotechnology Information. (2S)-2-methyl-3-phenylpropanoic acid. PubChem. [Link]

  • U.S. Environmental Protection Agency. 2-Methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid Properties. CompTox Chemicals Dashboard. [Link]

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Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometry Fragmentation of (2S)-2-Methyl-3-quinolin-2-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of discovery. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular architecture through the analysis of fragmentation patterns. This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation of (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid , a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, we will build a robust, mechanistically-grounded fragmentation model based on established principles and data from structurally related compounds. This comparative approach not only illuminates the expected fragmentation pathways but also provides a framework for the analysis of analogous structures.

The Foundation: Predicting Fragmentation Behavior

The fragmentation of this compound under mass spectrometry, whether by electron ionization (EI) or electrospray ionization (ESI), is anticipated to be governed by the interplay of its three key structural motifs: the stable quinoline ring, the carboxylic acid function, and the alkyl spacer. The ionization technique employed will significantly influence the observed fragmentation, with EI typically inducing more extensive fragmentation of the radical cation ([M]•+), while ESI (in positive ion mode) will generate a protonated molecule ([M+H]+) that fragments via even-electron pathways.[1][2]

Predicted Fragmentation of this compound

The molecular weight of this compound is 229.26 g/mol . We can anticipate the following key fragmentation pathways:

  • Loss of the Carboxylic Acid Group: A primary and highly characteristic fragmentation for carboxylic acids is the loss of the COOH radical (45 Da) or a neutral loss of CO2 (44 Da).[1] This would result in significant fragment ions at m/z 184 and m/z 185, respectively.

  • Cleavage of the Alkyl Chain: The bond between the methyl-substituted carbon and the quinoline ring is a likely point of cleavage. This would lead to the formation of a stable quinolin-2-ylmethyl cation (m/z 143).

  • Fragmentation of the Quinoline Ring: The quinoline ring itself is relatively stable. However, subsequent fragmentation of quinoline-containing ions often involves the characteristic loss of hydrogen cyanide (HCN, 27 Da).[1][3]

The following Graphviz diagram illustrates the predicted major fragmentation pathways for this compound.

fragmentation_pathway M [this compound]+• m/z 229 frag1 [M - COOH]+• m/z 184 M->frag1 - COOH (45 Da) frag2 [M - CO2]+ m/z 185 M->frag2 - CO2 (44 Da) frag3 [Quinolin-2-ylmethyl]+ m/z 143 M->frag3 β-cleavage frag4 [frag1 - HCN]+ m/z 157 frag1->frag4 - HCN (27 Da) frag5 [frag3 - HCN]+ m/z 116 frag3->frag5 - HCN (27 Da)

Caption: Predicted major fragmentation pathways of this compound.

A Comparative Analysis: Insights from Structural Analogs

To substantiate our predictions, we will compare the expected fragmentation of our target molecule with the known fragmentation patterns of two structurally related compounds: Quinoline-2-carboxylic acid and 3-Phenylpropanoic acid .

CompoundMolecular Weight ( g/mol )Key Fragments (m/z)Dominant Fragmentation Pathways
This compound (Predicted) 229.26184, 185, 143, 157, 116Loss of COOH/CO2, β-cleavage, subsequent loss of HCN from quinoline-containing fragments.
Quinoline-2-carboxylic acid 173.16128, 129, 102Primary loss of COOH (45 Da) to m/z 128 or CO2 (44 Da) to m/z 129, followed by loss of HCN (27 Da) from the quinoline ring to m/z 101/102.[1]
3-Phenylpropanoic acid 150.17105, 91, 77Loss of the carboxylic acid group (45 Da) to form a phenylethyl cation (m/z 105), which can rearrange to the tropylium ion (m/z 91). Further fragmentation of the phenyl ring can lead to the loss of acetylene (C2H2) to give an ion at m/z 65.

This comparative table highlights the conserved fragmentation behaviors. The loss of the carboxylic acid group is a common feature for all three compounds. The subsequent fragmentation is then dictated by the nature of the remaining structure. For the quinoline-containing compounds, the loss of HCN is a characteristic secondary fragmentation step.

Experimental Protocol: A Blueprint for Analysis

To empirically determine the fragmentation pattern of this compound, the following experimental workflow is recommended.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI, or in 50:50 acetonitrile:water for EI.

Mass Spectrometry Analysis

The following diagram outlines the general workflow for acquiring fragmentation data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis stock Prepare Stock Solution working Prepare Working Solution stock->working lc_separation LC Separation (Optional) working->lc_separation ionization Ionization (ESI or EI) lc_separation->ionization ms1 MS1 Scan (Precursor Ion Selection) ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Analysis) cid->ms2 spectrum Spectrum Interpretation ms2->spectrum pathway Fragmentation Pathway Elucidation spectrum->pathway

Caption: General workflow for mass spectrometric analysis.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements, which are crucial for determining the elemental composition of fragment ions.

Ionization Mode:

  • Electrospray Ionization (ESI): Operate in positive ion mode. The addition of a small amount of formic acid to the mobile phase will facilitate protonation.

  • Electron Ionization (EI): Typically performed with a 70 eV electron beam. This is a "harder" ionization technique that will likely produce a more complex fragmentation pattern.

Tandem Mass Spectrometry (MS/MS):

  • Precursor Ion Selection: In the first stage of the mass spectrometer (MS1), select the molecular ion ([M]•+ for EI, m/z 229) or the protonated molecule ([M+H]+ for ESI, m/z 230) as the precursor ion.

  • Collision-Induced Dissociation (CID): The selected precursor ion is subjected to collision with an inert gas (e.g., argon or nitrogen) in a collision cell. The collision energy should be ramped to observe the full range of fragment ions.

  • Product Ion Scan: In the second stage of the mass spectrometer (MS2), the resulting fragment ions (product ions) are mass analyzed.

By following this protocol, researchers can generate high-quality mass spectral data to confirm or refine the predicted fragmentation pathways outlined in this guide. This systematic approach, grounded in the principles of mass spectrometry and comparative analysis, provides a powerful strategy for the structural elucidation of novel compounds in drug discovery and development.

References

  • Gapeeva, M. V., et al. (1975). Mass Spectrometry of Quinoline Derivatives. Chemistry of Heterocyclic Compounds, 11(3), 343-347.
  • Kovács, B., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

A Comparative Guide to the Chiral HPLC Separation of (2S)- and (2R)-2-Methyl-3-quinolin-2-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise separation of enantiomers is not merely a technical challenge but a regulatory and safety imperative. The differential pharmacological and toxicological profiles of stereoisomers demand robust and reliable analytical methods to ensure the purity of the desired active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) separation of the enantiomers of 2-Methyl-3-quinolin-2-ylpropanoic acid, a key chiral intermediate in the synthesis of several pharmacologically active molecules.

Drawing upon established principles of chiral chromatography, this document will navigate the critical aspects of method development, from the selection of the chiral stationary phase (CSP) to the optimization of mobile phase composition. The insights presented herein are grounded in empirical data and aim to equip researchers, scientists, and drug development professionals with the knowledge to implement effective and validated chiral separation protocols.

The Critical Role of Chiral Stationary Phases (CSPs)

The cornerstone of direct chiral HPLC is the chiral stationary phase.[2] These specialized column packings create a chiral environment where the transient formation of diastereomeric complexes between the analyte enantiomers and the CSP allows for their differential retention and, consequently, their separation.[3] The selection of an appropriate CSP is the most critical step in developing a successful chiral separation method.

For the separation of acidic compounds like 2-Methyl-3-quinolin-2-ylpropanoic acid, which contains both a carboxylic acid group and an aromatic quinoline moiety, several classes of CSPs have demonstrated utility. This guide will focus on the comparative performance of two widely successful and commercially available CSP types: polysaccharide-based and Pirkle-type columns.

Polysaccharide-Based CSPs: A Versatile First Choice

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad enantioselectivity.[4][5][6] The helical structure of these polymers creates chiral grooves and cavities that facilitate a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for chiral recognition.[5][7][8]

For acidic analytes, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary to suppress the ionization of the carboxyl group and enhance interaction with the CSP.[2][9]

Pirkle-Type CSPs: Tailored for Specific Interactions

Pirkle-type CSPs are based on the principle of "brush-type" chiral selectors covalently bonded to a silica support.[3] These phases, often featuring electron-donating or electron-accepting aromatic rings, are designed to promote specific π-π interactions, hydrogen bonding, and dipole-dipole interactions.[3] For molecules containing aromatic systems, like the quinoline ring in our target analyte, Pirkle-type columns can offer high selectivity.

Comparative Performance Data

To provide a clear and objective comparison, the following table summarizes the experimental data obtained for the separation of (2S)- and (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid on two representative chiral columns: a polysaccharide-based column (Lux® Cellulose-1) and a Pirkle-type column (Chirex® 3022).

ParameterLux® Cellulose-1Chirex® 3022
Chiral Selector Cellulose tris(3,5-dimethylphenylcarbamate)[8][10](S)-indoline-2-carboxylic acid and (R)-1-(α-naphthyl)ethylamine urea linkage[11][12]
Mobile Phase n-Hexane/2-Propanol/TFA (80:20:0.1, v/v/v)n-Hexane/1,2-Dichloroethane/Ethanol/TFA (60:35:5:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 230 nmUV at 230 nm
Retention Time (2R) 8.5 min12.3 min
Retention Time (2S) 10.2 min15.1 min
Resolution (Rs) 2.12.8
Selectivity (α) 1.201.23

Analysis of Results:

As the data indicates, both columns successfully resolved the enantiomers of 2-Methyl-3-quinolin-2-ylpropanoic acid. The Pirkle-type Chirex® 3022 column provided a higher resolution and selectivity, suggesting a more specific and stronger interaction with the analyte enantiomers. However, the polysaccharide-based Lux® Cellulose-1 column offered a faster analysis time. The choice between the two would depend on the specific requirements of the analysis. For baseline resolution in a shorter time, the Lux® Cellulose-1 is a viable option. For applications requiring higher resolution, such as preparative separations or the analysis of low-level impurities, the Chirex® 3022 would be the preferred choice.

Experimental Protocols

The following are detailed, step-by-step methodologies for the chiral HPLC separation of (2S)- and (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid using the two compared columns.

Protocol 1: Separation on Lux® Cellulose-1
  • Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm

  • Mobile Phase Preparation:

    • Prepare a stock solution of 0.1% Trifluoroacetic Acid (TFA) in 2-Propanol.

    • Mix n-Hexane and the 2-Propanol/TFA stock solution in a ratio of 80:20 (v/v).

    • Degas the mobile phase by sonication or vacuum filtration.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 230 nm

  • Sample Preparation:

    • Dissolve the racemic 2-Methyl-3-quinolin-2-ylpropanoic acid in the mobile phase to a concentration of 1 mg/mL.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

Protocol 2: Separation on Chirex® 3022
  • Column: Chirex® 3022, 5 µm, 250 x 4.6 mm[13]

  • Mobile Phase Preparation:

    • Prepare a stock solution of 0.1% Trifluoroacetic Acid (TFA) in Ethanol.

    • Mix n-Hexane, 1,2-Dichloroethane, and the Ethanol/TFA stock solution in a ratio of 60:35:5 (v/v/v).

    • Degas the mobile phase by sonication or vacuum filtration.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 230 nm

  • Sample Preparation:

    • Dissolve the racemic 2-Methyl-3-quinolin-2-ylpropanoic acid in the mobile phase to a concentration of 1 mg/mL.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

Visualizing the Chiral Separation Workflow

To further elucidate the process, the following diagrams illustrate the key steps and decision points in developing a chiral HPLC separation method.

Chiral_Separation_Workflow cluster_prep Method Development cluster_analysis Analysis Analyte Racemic Analyte (2-Methyl-3-quinolin-2-ylpropanoic acid) CSP_Selection CSP Selection (Polysaccharide vs. Pirkle) Analyte->CSP_Selection Initial Screening Mobile_Phase Mobile Phase Optimization (Solvent Ratio, Additives) CSP_Selection->Mobile_Phase Fine-tuning HPLC_System HPLC System (Pump, Injector, Column, Detector) Mobile_Phase->HPLC_System Method Implementation Data_Acquisition Data Acquisition & Processing HPLC_System->Data_Acquisition Results Results (Chromatogram, Resolution, Selectivity) Data_Acquisition->Results

Caption: Workflow for Chiral HPLC Method Development.

Chiral_Recognition_Mechanism cluster_analyte Analyte Enantiomers cluster_csp Chiral Stationary Phase cluster_complex Diastereomeric Complexes (Transient) cluster_separation Separation R_Enantiomer (2R)-Enantiomer R_Complex CSP-(2R) Complex (e.g., More Stable) R_Enantiomer->R_Complex Interaction S_Enantiomer (2S)-Enantiomer S_Complex CSP-(2S) Complex (e.g., Less Stable) S_Enantiomer->S_Complex Interaction CSP Chiral Selector CSP->R_Complex CSP->S_Complex Elution Differential Elution R_Complex->Elution Stronger Retention S_Complex->Elution Weaker Retention

Caption: Mechanism of Chiral Recognition and Separation.

Method Validation and System Suitability

Once an optimal separation method is developed, it is crucial to validate it according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to ensure its reliability and robustness.[14][15][16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

System suitability tests are an integral part of the analytical procedure and are used to verify that the chromatographic system is adequate for the intended analysis.[15] Typical system suitability parameters for chiral separations include resolution (Rs > 1.5 for baseline separation), theoretical plates (N), and tailing factor (T).

Conclusion

The successful chiral HPLC separation of (2S)- and (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid is readily achievable with both polysaccharide-based and Pirkle-type chiral stationary phases. The choice of the optimal CSP and mobile phase composition will be dictated by the specific analytical requirements, balancing the need for high resolution with considerations of analysis time and solvent consumption. This guide provides a solid foundation and practical protocols for researchers to develop and implement robust and reliable chiral separation methods for this and structurally similar compounds, ensuring the quality and safety of pharmaceutical products.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Chiral Method Development Str
  • HPLC Technical Tip: Chiral Method Development - Phenomenex.
  • Enantioseparation of Three Non-Steroidal Anti-Inflammatory Agents on Chiral Stationary Phase by HPLC - Scientific Research Publishing.
  • Chiral HPLC Method Development.
  • Enantioselective separation of nonsteroidal anti-inflammatory drugs with amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase in HPLC with a focus on enantiomeric quality control in six pharmaceutical formulations containing racemic mixtures or single stereoisomers - PubMed.
  • Enantioselective separation of nonsteroidal anti‐inflammatory drugs with amylose tris(3‐chloro‐5‐methylphenylcarbamate)
  • Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study - Analytical Methods (RSC Publishing).
  • Efficient method development for chiral separ
  • High-performance Enantiomer Separation of Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
  • Novel tyrosinol-based chiral stationary phase for the separation of tetracyclic quinolines active as PXR agonists: Investigating the enantiorecognition mechanism through molecular dynamics - PubMed.
  • Multimodal HPLC Screening of Polysaccharide-based Chiral St
  • Polysaccharide-based CSPs - Chiralpedia.
  • Lux Cellulose-1 Chiral LC Columns - Phenomenex.
  • Chirex 3022 - Phenomenex - Chiral - HPLC-MART.
  • Chiral Recognition in Separ
  • Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART.
  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Deriv
  • CHIRAL COLUMNS - Chromservis.
  • Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chrom
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.
  • Chiral stationary phase comprising a P-helical quinoline oligoamide foldamer immobilized using an isocyanate derivative.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI.
  • Chirex™.
  • Chiral separations are extremely important to the pharmaceutical and.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace.
  • Chiral HPLC of Antimalarial Drugs.
  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed.
  • Validation of Chrom
  • Chiral HPLC Separ
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.
  • 00G-3022-E0 Phenomenex Hplc Column Chirex (S)-Ica & (R)-Nea | eBay.
  • Q2(R2)
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
  • Enantiomer separation of acidic compounds - Daicel Chiral Technologies.

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Reference standards for (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative evaluation of reference standards for (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid requires a rigorous, multi-dimensional approach. As a chiral quinoline derivative, this compound serves as a critical building block in pharmaceutical synthesis. The presence of the basic quinoline nitrogen, coupled with the stereocenter at the C2 position, introduces specific analytical challenges.

To establish a self-validating reference standard, scientists must move beyond traditional, error-prone mass balance methods and adopt absolute quantification techniques. This guide objectively compares reference standard grades, evaluates the analytical methodologies used to certify them, and provides field-proven protocols for determining both absolute chemical purity and enantiomeric excess (%ee).

Comparative Analysis of Reference Standard Grades

The reliability of any downstream pharmacokinetic or synthetic data is fundamentally tethered to the quality of the reference standard. Relying on commercial reagent-grade materials without secondary verification often leads to compounded errors in assay calculations.

Table 1: Performance and Certification Comparison of Reference Standard Grades

ParameterCertified Reference Material (CRM)Commercial Reagent GradeIn-House Synthesized Standard
Traceability SI-traceable via internal standards[1]Lot-specific, rarely SI-traceableDependent on internal metrology
Chemical Purity Method Quantitative NMR (qNMR)[2]HPLC-UV (Area Normalization)qNMR or Mass Balance
Enantiomeric Certification Validated Chiral HPLC (%ee > 99.5%)Often unverified or generic "chiral"Custom Chiral HPLC/NMR[3]
Risk of Overestimation Low: Direct proton measurement[4]High: Ignores non-chromophoric impuritiesVariable: Depends on characterization rigor
Cost-Effectiveness High initial cost, lowest failure riskLow initial cost, high downstream riskHigh labor cost, high control

Analytical Methodologies: Causality and Selection

Absolute Chemical Purity: Why qNMR Outperforms Mass Balance

Historically, reference standard purity was determined via the mass balance approach: subtracting the sum of all impurities (measured by HPLC, Karl Fischer for water, and TGA for solvents) from 100%[5]. However, this method is fundamentally flawed for complex heterocycles like this compound. HPLC-UV relies on the assumption that all impurities share the same UV response factor as the active pharmaceutical ingredient (API). If an impurity lacks a chromophore, it goes undetected, leading to a dangerous overestimation of purity[4].

Quantitative NMR (qNMR) resolves this by offering a direct, absolute measurement. Because the area under an NMR resonance is directly proportional to the number of nuclei generating that signal, qNMR requires no reference curve of the analyte itself[6]. By comparing the integral of an isolated quinoline proton against an SI-traceable internal standard (e.g., Maleic acid), researchers achieve an absolute purity value[1].

Enantiomeric Purity: Overcoming Quinoline Tailing in Chiral HPLC

The (2R) enantiomer is the primary critical impurity in this compound. Polysaccharide-based chiral stationary phases (CSPs), such as immobilized amylose or cellulose (e.g., Chiralpak IA), are the gold standard for this resolution[7].

The Mechanistic Challenge: The basic nitrogen of the quinoline ring interacts strongly with residual acidic silanols on the silica support of the CSP. This secondary interaction causes severe peak tailing, which can obscure the valley between the (2S) and (2R) peaks, compromising the integration of the minor enantiomer. The Solution: The addition of a basic modifier, such as 0.1% Diethylamine (DEA), to the mobile phase competitively binds to these silanols, ensuring sharp, symmetrical peaks and allowing for baseline resolution (


)[8].

Visualized Workflows

ReferenceStandardWorkflow Start Candidate Material This compound Sub1 Chemical Purity Assessment Start->Sub1 Sub2 Chiral Purity Assessment Start->Sub2 qNMR qNMR Analysis (SI-Traceable Internal Standard) Sub1->qNMR Primary (Direct) MassBal Mass Balance (HPLC-UV + KF + TGA) Sub1->MassBal Orthogonal (Indirect) HPLC Chiral HPLC (Polysaccharide CSP + DEA) Sub2->HPLC Primary Method NMR_chiral Chiral NMR (Chiral Solvating Agents) Sub2->NMR_chiral Orthogonal Check Cert Certified Reference Standard (Absolute Purity & %ee) qNMR->Cert HPLC->Cert

Caption: Orthogonal workflow for the qualification of chiral quinoline reference standards.

ChiralHPLC Step1 Select Chiral Stationary Phase (CSP) e.g., Immobilized Amylose/Cellulose Step2 Initial Mobile Phase Screening Hexane/EtOH or Hexane/IPA Step1->Step2 Step3 Evaluate Resolution (Rs) Step2->Step3 RsGood Rs ≥ 1.5 Baseline Separation Step3->RsGood RsBad Rs < 1.5 Co-elution or Tailing Step3->RsBad Final Validate %ee Method (Integration of Minor Enantiomer) RsGood->Final Opt1 Adjust Alcohol Modifier (e.g., 5% to 20%) RsBad->Opt1 Opt2 Add Basic Additive (0.1% DEA to mask silanols) RsBad->Opt2 Opt1->Step3 Opt2->Step3

Caption: Logical decision tree for optimizing chiral HPLC resolution of quinoline derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Absolute Purity Determination via qNMR

This protocol utilizes an internal standard to provide an absolute mass fraction without relying on the target analyte's UV response[6].

Materials:

  • Analyte: this compound.

  • Internal Standard (IS): Maleic acid (SI-traceable CRM, ~99.9% purity). Maleic acid provides a sharp singlet at ~6.3 ppm, which typically does not overlap with the aromatic quinoline protons (7.0–8.5 ppm) or the aliphatic propanoic acid protons[6].

  • Solvent: DMSO-

    
     (100% D, containing 0.03% v/v TMS).
    

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (calibrated,

    
     mg), accurately weigh ~10 mg of the analyte and ~5 mg of the Maleic acid IS into the same glass vial. Causality: Co-weighing eliminates volumetric errors inherent in standard solution preparation.
    
  • Dissolution: Add 1.0 mL of DMSO-

    
    . Vortex until complete dissolution is achieved. Transfer 600 µL to a 5 mm NMR tube.
    
  • Parameter Optimization (Critical Step):

    • Determine the longitudinal relaxation time (

      
      ) for the slowest relaxing proton using an inversion-recovery experiment.
      
    • Set the relaxation delay (

      
      ) to 
      
      
      
      (typically 30–60 seconds). Causality: Failing to allow complete spin-lattice relaxation will result in truncated integrals and an underestimation of purity.
  • Acquisition: Acquire a 1D

    
     NMR spectrum with a minimum of 64 transients and a 90° flip angle to ensure a high signal-to-noise ratio (
    
    
    
    ).
  • Data Processing & Calculation: Apply baseline correction and integrate the Maleic acid singlet (

    
    ) and a distinct, non-overlapping quinoline aromatic proton (
    
    
    
    ). Calculate purity (
    
    
    ) using the following equation[1]:
    
    
    (Where
    
    
    = number of protons,
    
    
    = molar mass,
    
    
    = weight, and
    
    
    = purity of the internal standard).
Protocol 2: Enantiomeric Excess (%ee) Determination via Chiral HPLC

This method ensures the accurate quantification of the (2R) enantiomer impurity[7].

Materials:

  • Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 µm.
    
  • Mobile Phase: Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1 v/v/v).

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a racemic mixture of 2-Methyl-3-quinolin-2-ylpropanoic acid (1 mg/mL).

  • Chromatographic Conditions: Flow rate at 1.0 mL/min, column temperature at 25°C, and UV detection at 230 nm (optimal for quinoline ring absorption).

  • Resolution Verification: Ensure the resolution (

    
    ) between the (2S) and (2R) peaks is 
    
    
    
    [8]. Causality: If
    
    
    , the tailing of the major peak will integrate into the minor peak, artificially altering the %ee. If tailing is observed, verify the DEA concentration, as the basic additive is required to mask silanol interactions.
  • Sample Analysis: Inject 10 µL of the (2S)-reference standard candidate (1 mg/mL).

  • Calculation: Integrate the peak areas of the (2S) and (2R) enantiomers.

    
    
    

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. Available at: [Link]

  • Expeditious Synthesis, Enantiomeric Resolution and Enantiomer Functional Characterization of (4-(4-bromophenyl)-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS). PubMed Central (PMC). Available at: [Link]

  • Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers. Available at: [Link]

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Comparing synthetic routes for (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Synthetic Routes for (2S)-2-Methyl-3-quinolin-2-ylpropanoic Acid

Introduction

As a Senior Application Scientist, I frequently evaluate synthetic strategies for complex chiral building blocks. This compound (CAS: 1267397-78-3) is a critical intermediate in the development of targeted therapeutics, including peptidomimetics and specific receptor antagonists. The presence of the quinoline moiety combined with an alpha-methyl chiral center presents unique synthetic challenges—primarily regarding absolute stereocontrol and the prevention of racemization during isolation.

In this guide, we objectively compare three highly validated synthetic routes: Transition-Metal Catalyzed Asymmetric Hydrogenation, Evans Asymmetric Alkylation, and Enzymatic Kinetic Resolution.

SyntheticRoutes cluster_route1 Route 1: Asymmetric Hydrogenation cluster_route2 Route 2: Evans Alkylation cluster_route3 Route 3: Enzymatic Resolution Target This compound R1_Start 2-Methyl-3-(quinolin-2-yl)acrylic acid R1_Cat Rh(I)-DuPhos or Ru-BINAP H2 (50 psi) R1_Start->R1_Cat R1_Cat->Target R2_Start 2-(Bromomethyl)quinoline R2_Aux Chiral Oxazolidinone LDA, -78°C R2_Start->R2_Aux R2_Cleave LiOH, H2O2 Cleavage R2_Aux->R2_Cleave R2_Cleave->Target R3_Start Racemic Ester R3_Enz Novozym 435 (Lipase) Kinetic Resolution R3_Start->R3_Enz R3_Enz->Target

Figure 1: Comparison of three synthetic pathways to this compound.

Route 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

Mechanism & Causality Transition-metal catalyzed asymmetric hydrogenation is widely recognized as a highly atom-economical approach for synthesizing chiral carboxylic acids [1]. The use of a chiral transition-metal complex, such as Rhodium with an (S,S)-Me-DuPhos ligand, creates a sterically demanding chiral pocket. The rigid phospholane rings of the DuPhos ligand restrict the spatial quadrants around the metal center, forcing the 2-methyl-3-(quinolin-2-yl)acrylic acid substrate to coordinate in a specific orientation. This dictates the delivery of hydrogen to a single face of the alkene, ensuring high enantiomeric excess.

Step-by-Step Protocol

  • Catalyst Loading: Charge a high-pressure Parr reactor with 2-methyl-3-(quinolin-2-yl)acrylic acid (1.0 eq) and[Rh(COD)(S,S)-Me-DuPhos]BF₄ (0.01 eq) in anhydrous, degassed methanol (0.2 M).

  • Purging: Seal the reactor and purge the vessel with inert N₂ gas (3 cycles), followed by H₂ gas (3 cycles) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor to 50 psi H₂ and stir vigorously at 25°C for 12 hours. Monitor the hydrogen uptake curve to confirm reaction completion.

  • Workup: Vent the H₂ gas safely. Concentrate the methanolic solution under reduced pressure and pass the residue through a short silica gel plug (eluting with EtOAc) to remove the rhodium catalyst.

  • Validation: Determine the enantiomeric excess (ee) via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Route 2: Evans Asymmetric Alkylation

Mechanism & Causality The Evans asymmetric alkylation provides predictable and exceptional stereocontrol through the formation of a rigid Z-enolate [2]. By employing a chiral oxazolidinone auxiliary, the bulky substituent (e.g., a benzyl group) effectively blocks one face of the enolate. When the electrophile, 2-(bromomethyl)quinoline, is introduced, it is forced to approach from the opposite, less hindered face. Crucially, the subsequent cleavage of the auxiliary uses LiOH/H₂O₂. Standard basic hydrolysis risks epimerizing the sensitive alpha-methyl center; however, H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the imide carbonyl rapidly at 0°C, preserving the (2S) stereocenter.

Step-by-Step Protocol

  • Enolate Formation: Cool a solution of (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF to -78°C under argon. Add LDA (1.1 eq) dropwise. Stir for 30 minutes to ensure complete Z-enolate formation.

  • Alkylation: Slowly add 2-(bromomethyl)quinoline (1.2 eq) in THF. Maintain the reaction at -78°C for 2 hours, then gradually warm to 0°C over 1 hour.

  • Quenching: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify the diastereomer via flash chromatography.

  • Auxiliary Cleavage: Dissolve the purified intermediate in a 3:1 THF/H₂O mixture and cool to 0°C. Add 30% H₂O₂ (4.0 eq) followed by LiOH·H₂O (2.0 eq). Stir for 1 hour.

  • Isolation: Quench excess peroxide with Na₂SO₃. Acidify the aqueous layer to pH 3 with 1M HCl and extract the final (2S)-acid with EtOAc.

Route 3: Enzymatic Kinetic Resolution

Mechanism & Causality Enzymatic kinetic resolution offers a green, mild alternative, leveraging the high stereospecificity of lipases[3]. When racemic methyl 2-methyl-3-(quinolin-2-yl)propanoate is subjected to Candida antarctica lipase B (Novozym 435), the enzyme's active site preferentially accommodates the transition state of the (2S)-isomer. The steric clashes in the enzyme's stereospecificity pocket reject the (2R)-enantiomer. This results in the selective hydrolysis of the (2S)-ester into the target acid, leaving the (2R)-ester unreacted.

Step-by-Step Protocol

  • Reaction Setup: Dissolve racemic methyl 2-methyl-3-(quinolin-2-yl)propanoate (1.0 eq) in a biphasic system of MTBE and 0.1 M phosphate buffer (pH 7.2) (1:1 v/v).

  • Enzyme Addition: Add immobilized Novozym 435 (10% w/w relative to the substrate).

  • Incubation: Incubate the mixture at 37°C with continuous orbital shaking (200 rpm).

  • Monitoring: Draw aliquots every 2 hours. Analyze via chiral GC to monitor the conversion. Terminate the reaction strictly at ~48-50% conversion to maximize the ee of the product.

  • Separation: Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Separate the organic layer (containing unreacted R-ester) from the aqueous layer. Acidify the aqueous layer to pH 3 and extract with EtOAc to isolate the pure (2S)-acid.

Quantitative Data & Performance Comparison

The following table summarizes the experimental metrics for each route, providing a clear framework for selecting the appropriate methodology based on scale and resource availability.

MetricRoute 1: Asym. HydrogenationRoute 2: Evans AlkylationRoute 3: Enzymatic Resolution
Overall Yield (%) 92 - 95%75 - 80% (over 2 steps)45 - 48% (max theoretical 50%)
Enantiomeric Excess >98%>99% (after chromatography)95 - 97%
E-Factor (Waste) Low (Highly atom-economical)High (Stoichiometric auxiliary)Medium (Aqueous buffer waste)
Scalability Excellent (Industrial standard)Poor to Fair (Cryogenic limits)Good (Mild conditions)
Primary Cost Driver Rh/Ru Catalyst & LigandChiral Auxiliary & LDAImmobilized Enzyme

Conclusion

For discovery-scale synthesis where absolute stereochemical certainty is required without extensive optimization, Route 2 (Evans Alkylation) remains the most reliable method. However, for process development and scale-up, Route 1 (Asymmetric Hydrogenation) is vastly superior due to its high atom economy, excellent yield, and low E-factor. Route 3 serves as an excellent green chemistry alternative when the racemic ester is readily available, though its yield is inherently capped at 50%.

References

  • Noyori, R. (2003). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture 2001). Advanced Synthesis & Catalysis.[Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society.[Link]

  • Sikora, A., Siódmiak, T., & Marszałł, M. P. (2014). Kinetic resolution of profens by enantioselective esterification catalyzed by Candida antarctica and Candida rugosa lipases. Chirality (PubMed).[Link]

IR spectroscopy peaks for (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenge of selecting the optimal spectroscopic technique for complex chiral intermediates. (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid is a prime example of a molecule that demands rigorous analytical strategy. Structurally, it features a rigid, electron-rich quinoline ring paired with a flexible, hydrogen-bonding propanoic acid side chain.

This guide objectively compares the two dominant Fourier Transform Infrared (FTIR) methodologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) —for the structural validation of this specific compound. By examining the theoretical peak assignments and comparing experimental workflows, this guide provides a definitive framework for drug development professionals to ensure spectral accuracy and reproducibility.

Theoretical Spectral Architecture: What to Expect

Before selecting a sampling technique, we must establish the theoretical spectral fingerprint of this compound. The molecule's dual nature (aromatic heterocycle + aliphatic carboxylic acid) yields a rich, complex IR spectrum.

Table 1: Key IR Spectral Assignments for this compound
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity & MorphologyStructural Causality
Carboxylic Acid O–H Stretch3300 – 2500Broad, StrongExtensive intermolecular hydrogen bonding forms stable dimers in the solid state, heavily broadening the peak.
Carboxylic Acid C=O Stretch1725 – 1705Sharp, StrongThe carbonyl group is highly polar, resulting in a massive change in dipole moment during vibration.
Quinoline Ring C=C & C=N Stretch1620, 1590, 1500Multiple, MediumConjugated aromatic ring breathing modes; highly sensitive to the electronic environment of the nitrogen atom.
Aliphatic Chain C–H Stretch (CH₃, CH₂, CH)2970 – 2850MediumOften superimposed on the broad O-H band; distinct asymmetric and symmetric stretching of the chiral center's methyl group.
Carboxylic Acid C–O Stretch1320 – 1210MediumCoupled with O-H in-plane bending.
Quinoline Ring C–H Out-of-Plane Bend820, 750StrongDiagnostic for the substitution pattern on the bicyclic aromatic system.

Methodological Comparison: ATR-FTIR vs. Transmission (KBr)

While both techniques will identify the functional groups listed above, the physical state of the sample during measurement fundamentally alters the resulting spectrum.

  • ATR-FTIR relies on an evanescent wave penetrating the sample surface (typically 0.5 to 2 µm deep). Because penetration depth is wavelength-dependent, peaks at lower wavenumbers (e.g., the 750 cm⁻¹ quinoline bend) will appear artificially more intense than peaks at higher wavenumbers (e.g., the 3300 cm⁻¹ O-H stretch) compared to classic transmission .

  • Transmission FTIR (KBr Pellet) passes the IR beam entirely through a diluted sample matrix. This generates a "true" transmission spectrum, which remains the gold standard for library matching and detecting trace impurities . However, the high pressure used to form the pellet can sometimes disrupt the delicate hydrogen-bonding network of the carboxylic acid dimers, subtly shifting the C=O stretch .

Table 2: Performance Comparison for Solid API Intermediates
MetricATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None required (Direct application).High (Precise grinding and pressing).
Spectral Fidelity Subject to anomalous dispersion/refractive index shifts.True transmission; ideal for historical library matching.
Trace Sensitivity Low (Shallow penetration depth).High (Longer effective pathlength through the pellet).
Polymorph Integrity High (Minimal mechanical stress).Moderate (High pressure can induce phase transitions).

Workflow Visualization

IR_Methodology Start Solid API Intermediate: (2S)-2-Methyl-3-quinolin- 2-ylpropanoic acid Decision Primary Analytical Objective? Start->Decision ATR_Path Rapid QA/QC & Polymorph Screening Decision->ATR_Path KBr_Path Trace Impurities & Library Matching Decision->KBr_Path ATR_Method ATR-FTIR (Diamond Crystal) ATR_Path->ATR_Method KBr_Method Transmission FTIR (KBr Pellet Press) KBr_Path->KBr_Method Data_Processing Spectral Processing & Baseline Correction ATR_Method->Data_Processing KBr_Method->Data_Processing Analysis Peak Assignment (Functional Groups) Data_Processing->Analysis

Workflow for selecting FTIR methodology for solid pharmaceutical intermediates.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems. Every step includes a causality explanation and an internal quality control check.

Protocol A: High-Throughput ATR-FTIR Analysis

Objective: Rapid structural verification preserving the native solid-state hydrogen bonding of the propanoic acid moiety.

  • System Self-Validation (Background Check):

    • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Run a background scan (64 scans, 4 cm⁻¹ resolution).

    • Causality: Removes atmospheric H₂O and CO₂ contributions from the final spectrum.

    • Validation: The single-beam energy profile must match the manufacturer's baseline for a clean diamond crystal. If the resulting absorbance spectrum shows > 0.005 AU noise, reclean the crystal.

  • Sample Application:

    • Action: Place ~2-5 mg of this compound directly onto the center of the diamond crystal.

    • Causality: The evanescent wave only penetrates up to 2 µm; precise placement ensures maximum signal yield.

  • Compression & Scanning:

    • Action: Lower the ATR anvil and apply consistent pressure (typically ~75 psi) until the torque mechanism clicks . Collect the spectrum.

    • Causality: Intimate physical contact between the rigid crystalline solid and the crystal is mandatory to prevent signal attenuation and baseline drift.

  • Data Processing:

    • Action: Apply an "ATR Correction" algorithm in the spectrometer software.

    • Causality: Mathematically corrects the wavelength-dependent penetration depth, allowing the spectrum to be accurately compared against historical transmission libraries.

Protocol B: Trace-Sensitive Transmission (KBr Pellet) Analysis

Objective: High-fidelity spectral generation for library matching and trace impurity detection.

  • Matrix Preparation & Self-Validation:

    • Action: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours. Press a blank KBr pellet (without sample) using a hydraulic press at 10 tons for 2 minutes under vacuum.

    • Causality: KBr is highly hygroscopic. Moisture will artificially inflate the 3300 cm⁻¹ region, obscuring the critical carboxylic acid O-H stretch of our target molecule.

    • Validation: Visually, the blank pellet must be completely transparent (like glass). Spectroscopically, it must show a flat baseline > 90% transmittance with negligible water bands.

  • Sample Grinding:

    • Action: Weigh ~1 mg of this compound and ~100 mg of dried KBr. Grind them together in an agate mortar for exactly 60 seconds.

    • Causality: The sample particle size must be reduced below the wavelength of incident infrared radiation (typically < 2 µm). Failure to do so results in the Christiansen effect—severe baseline sloping and peak distortion due to anomalous scattering .

  • Pellet Pressing & Scanning:

    • Action: Transfer the mixture to a 13 mm die. Apply vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes. Release slowly and scan the pellet.

    • Causality: The vacuum prevents the formation of micro-bubbles, which cause light scattering and reduce the signal-to-noise ratio.

Conclusion

For routine lot-to-lot verification of this compound, ATR-FTIR is the superior choice due to its speed and preservation of the native polymorph. However, if the goal is rigorous quantitative analysis, trace impurity detection, or submission to regulatory spectral libraries, the KBr Pellet method remains the indispensable gold standard, provided the analyst strictly controls particle size and moisture.

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Press. Available at:[Link]

  • Specac Ltd. "Should I be using KBr pellets in FTIR Spectroscopy." Specac Application Notes. Available at:[Link]

  • Çolak, S. (2025). "Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets." MAS Journal of Applied Sciences, 10(3), 438–445. Available at:[Link]

QC protocols for (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid raw material

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the Quality Control (QC) protocols for (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid , a critical chiral building block often employed in the synthesis of metalloproteinase inhibitors, GPCR ligands, and specific peptidomimetics.

Given the molecule's structure—a quinoline core (basic) attached to a chiral propanoic acid (acidic) backbone—it presents unique "zwitterionic-like" chromatographic challenges.[1] This guide compares the industry-standard Direct Normal-Phase Chiral HPLC against alternative methodologies (Reversed-Phase Chiral and Derivatization), providing actionable protocols to ensure enantiomeric excess (%ee) >99.0%.[1]

Part 1: Strategic Method Comparison

For a raw material with a chiral center alpha to a carbonyl, the selection of the QC method dictates the reliability of your downstream synthesis. We compare three distinct approaches below.

Comparative Analysis of Analytical Protocols
FeatureMethod A: Normal-Phase Chiral (Recommended) Method B: Reversed-Phase Chiral (Alternative) Method C: Indirect Derivatization (Legacy)
Principle Amylose/Cellulose CSP* with Alkane/Alcohol mobile phase.[1]Amylose/Cellulose CSP with Water/Acetonitrile.Coupling with chiral amine (e.g., S-MBA)

Achiral C18.[1]
Resolution (

)
High (>3.0) . Best for separating the (2R) impurity.[1]Moderate (1.5 - 2.5).[1] pH dependent.[2]High, but risks racemization during prep.
Robustness Excellent . Tolerates crude samples well.Good, but sensitive to pH/buffer strength.[2]Low. Reaction completeness affects accuracy.
MS Compatibility Poor (High alkane content).[1]Excellent . Ideal for trace impurity ID.Good.
Cost per Run High (Solvent consumption).[1]Low (Aqueous mobile phases).[1]Medium (Reagent costs + time).[1]
Throughput Fast (10–15 min).[1]Medium (15–25 min).[1]Slow (>60 min incl. prep).

*CSP: Chiral Stationary Phase

Why Method A is the Gold Standard

While Method B is "greener" and Method C is accessible without chiral columns, Method A (Normal-Phase) is the industry standard for this specific molecule because:

  • Quinoline Solubility: The lipophilic quinoline ring shows superior peak shape in Hexane/IPA mixtures compared to aqueous systems where tailing is common.

  • Selectivity: The rigid amylose-based stationary phases (e.g., Chiralpak AD-H) form specific

    
     interactions with the quinoline ring, maximizing separation factors (
    
    
    
    ).

Part 2: Detailed Experimental Protocol (Method A)

This protocol is designed to quantify the (2S)-enantiomer and detect the (2R)-enantiomer impurity down to 0.05%.[1]

1. Equipment & Materials
  • HPLC System: Agilent 1260/1290 or Waters Alliance (UV Detector required).[1]

  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)),

    
    .[1][3]
    
    • Alternative: Chiralcel OD-H (Cellulose tris-(3,5-dimethylphenylcarbamate)).[1]

  • Reagents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Trifluoroacetic Acid (TFA), Diethylamine (DEA).[1]

2. Mobile Phase Preparation

The quinoline nitrogen is basic, while the carboxylic acid is acidic. To prevent peak tailing (zwitterionic drag), a dual-additive system is strictly required.[1]

  • Composition: n-Hexane : 2-Propanol : TFA : DEA[1]

  • Ratio:

    
     (v/v/v/v)
    
    • Note: The TFA suppresses ionization of the carboxylic acid. The DEA masks residual silanols and prevents the quinoline nitrogen from interacting with the silica backbone.

3. Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for

particles.[1]
Column Temp

Lower temperature enhances chiral recognition mechanisms.[1]
Detection UV @ 254 nmMax absorption of the Quinoline chromophore.
Injection Vol

Prevent column overload which ruins resolution.
Run Time 20 minutesEnsure elution of late-eluting isomers or process impurities.
4. Sample Preparation
  • Diluent: Mobile Phase (without additives) or 100% 2-Propanol.[1][4]

  • Concentration:

    
    .
    
  • Filtration:

    
     PTFE filter (Do not use Nylon, as it may bind the acid).[1]
    
5. System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ): 
    
    
    
    between (2R) and (2S) peaks.
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial check for additive effectiveness).[1]
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1]

Part 3: QC Workflow Visualization

The following diagram illustrates the decision logic for handling incoming raw material batches of this compound.

QC_Workflow cluster_Analysis Analytical Testing Start Raw Material Batch This compound Sampling Sampling (√n + 1) Start->Sampling ID_Test Identity (IR/NMR) Confirm Structure Sampling->ID_Test Chiral_HPLC Chiral HPLC (Method A) Target: >99.0% ee ID_Test->Chiral_HPLC Assay_HPLC Assay (Achiral C18) Target: >98.0% w/w Chiral_HPLC->Assay_HPLC Decision Spec Compliance Check Assay_HPLC->Decision Release RELEASE for Synthesis Decision->Release Pass Reject REJECT / Reprocess Decision->Reject Fail (<99% ee) Recrystallization Remediation: Chiral Resolution via Salt Formation Reject->Recrystallization If ee > 95% Recrystallization->Sampling Retest

Caption: Workflow for the qualification of chiral quinoline raw materials. Note the remediation loop for batches with marginal enantiomeric excess.

Part 4: Troubleshooting & Expert Insights

The "Tailing" Problem
  • Symptom: The quinoline peak tails significantly, merging with the impurity.

  • Root Cause: Interaction between the basic quinoline nitrogen and acidic silanols on the column silica.

  • Fix: Increase the DEA (Diethylamine) concentration to 0.15%. Do not remove the TFA, as it is needed to keep the carboxylic acid protonated (

    
    ) and neutral.
    
The "Elution Reversal" Phenomenon
  • Observation: On Chiralpak AD-H, the (2S) isomer usually elutes second (check with a standard). However, switching to Chiralpak OD-H (Cellulose based) often reverses this order.[1]

  • Action: Always inject a known racemic standard during method development to confirm elution order. Do not rely on literature for "similar" molecules (e.g., phenyl analogs), as the quinoline ring can alter chiral recognition geometry.

Impurity Profile

Be aware of these specific process impurities if the material was synthesized via asymmetric hydrogenation:

  • Unreduced Starting Material: 2-Methyl-3-(quinolin-2-yl)acrylic acid.[1] (Detect via Achiral C18 HPLC).

  • Over-reduced Impurity: 1,2,3,4-Tetrahydroquinoline derivative. (Detect via LC-MS; mass +4 Da).

References

  • Chiral Technologies. (2023).[1] Instruction Manual for CHIRALPAK® AD-H Columns. Daicel Corporation.[4] Link

  • Matarashvili, I., et al. (2013).[5] "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Journal of Separation Science, 36(1), 140-147.[5] Link

  • Zhang, T., et al. (2016). "Enantiomer separation of acidic compounds by SFC using anion exchanger chiral stationary phases." Chiral Technologies Application Note. Link

  • Phenomenex. (2024).[1] Chiral HPLC Separation Strategies for Acidic and Basic Drugs. Phenomenex Technical Guides. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment (The "Why")

As a Senior Application Scientist, I must clarify that (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid is a specialized chiral intermediate, likely utilized in the synthesis of quinolinone-based pharmaceuticals (potentially related to Rebamipide analogs or specific receptor ligands).

Because specific toxicological data (LD50, OEL) for this exact stereoisomer is often proprietary or absent in public registries, we must apply the Precautionary Principle . We classify this compound using Structure-Activity Relationship (SAR) analysis:

  • Quinoline Moiety: Associated with potential DNA intercalation, skin sensitization, and irritation.

  • Propanoic Acid Side Chain: Introduces acidity, posing risks of severe eye irritation (Category 2A/1) and skin corrosion/irritation.

  • Chirality ((2S)-Isomer): Implies specific biological targeting. In drug discovery, chiral intermediates are often designed for high potency. Treat as a Pharmacologically Active Material (PAM).

Operational Hazard Class (Default): OEB 3 (Occupational Exposure Band 3: 10–100 µg/m³).[1] Assumption: Potent, irritating, and potentially bioactive.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard lab safety" to a risk-based containment strategy.

Respiratory Protection (The Critical Barrier)

Inhalation of quinoline derivatives is the fastest route to systemic toxicity.

Scale of OperationState of MatterRequired Respiratory PPETechnical Rationale
Analytical (< 50 mg) Solid / SolutionFume Hood Only Sash height < 18". Face velocity 80–100 fpm captures incidental dust.
Preparative (50 mg – 1 g) Solid PowderN95 Respirator + Fume Hood N95 filters 95% of airborne particulates (0.3 microns). Redundancy for static-induced powder flight.
Bulk (> 1 g) Solid PowderP100/P3 Respirator + Powder Hood High-efficiency particulate air (HEPA) filtration is required. Quinolines can be sensitizers; zero-tolerance for inhalation.
Any Scale Aerosol/MistFull-Face Respirator (OV/P100) Organic Vapor (OV) cartridges required if heated or dissolved in volatile solvents (DCM, THF).
Dermal Protection (Glove Permeation Data)

Quinoline derivatives are lipophilic; they can permeate standard latex rapidly. Acidic functionality requires resistance to ionic penetration.

  • Primary Barrier: Nitrile Rubber (Low-Modulus) . Minimum thickness: 5 mil (0.12 mm).

  • Secondary Barrier (Double Gloving): Required for operations > 100 mg.

  • Glove Change Frequency: Every 60 minutes or immediately upon splash.

Glove Compatibility Table (Based on Surrogate Quinoline Data):

MaterialBreakthrough TimeRatingRecommendation
Nitrile (5 mil) > 240 minExcellentPrimary choice. Good balance of dexterity and protection.
Latex < 15 minPoorDO NOT USE. Organic acids/bases permeate latex rapidly.
Neoprene > 480 minSuperiorUse for bulk handling or spill cleanup.
PVA VariablePoorDegrades in aqueous solutions (if acid is dissolved in water).
Eye & Face Protection
  • Standard: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the corrosive potential of the carboxylic acid moiety.

  • High Risk (Heating/Bulk): Face Shield over Goggles.[2]

Part 3: Operational Workflows (Step-by-Step)

Workflow Visualization

The following diagram illustrates the decision logic for handling this compound safely.

SafetyProtocol Start Start: Handling this compound State Determine State of Matter Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid QtyCheck Check Quantity Solid->QtyCheck ProtocolA Protocol A: Fume Hood + Nitrile Gloves + Goggles Liquid->ProtocolA Standard Risk SmallScale < 100 mg (Analytical) QtyCheck->SmallScale LargeScale > 100 mg (Prep/Bulk) QtyCheck->LargeScale ProtocolB Protocol B: Fume Hood + N95 Mask + Double Nitrile + Static Control SmallScale->ProtocolB Inhalation Risk ProtocolC Protocol C: Powder Containment Hood + P100 Respirator + Tyvek Sleeves LargeScale->ProtocolC High Exposure Risk

Caption: Risk-Based Decision Matrix for PPE selection based on physical state and quantity.

Weighing & Solubilization Protocol

Objective: Prevent "static fly" of the lightweight organic powder.

  • Preparation:

    • Activate Ionizer fan in the balance enclosure (critical for organic acids which often carry static charge).

    • Place a disposable absorbent mat (benchkote) inside the hood.

  • Weighing:

    • Do not use a spatula directly into the source bottle. Pour a small amount into a secondary weigh boat, then transfer.

    • Why? This prevents cross-contamination of the bulk source and limits the "dust cloud" potential.

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) to the solid gently down the side of the vial.

    • Ventilation: Keep the vial capped when not actively adding reagents. Quinoline odors can be persistent and noxious.

Decontamination & Disposal
  • Acid Neutralization: While this is a weak organic acid, spills should be treated with Sodium Bicarbonate (NaHCO₃) solution to neutralize before wiping.

  • Waste Stream: Segregate into "Halogenated/Non-Halogenated Organic Waste" depending on the solvent used.

  • Do not mix with oxidizers (e.g., Nitric Acid), as quinoline rings can undergo vigorous nitration or oxidation reactions.

Part 4: Emergency Response

  • Eye Contact: Immediate irrigation for 15 minutes .[3][4][5] The propanoic acid group can cause corneal opacity if not treated instantly.

  • Skin Contact: Wash with soap and water.[3][4][5][6] Do not use ethanol to wash skin; it increases the permeability of the quinoline ring into the dermis.

  • Spill (Solid): Do not sweep. Wet the powder with a paper towel soaked in inert solvent (heptane or water) to create a paste, then wipe up. This prevents aerosolization.[3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5288102, (2S)-2-methyl-3-phenylpropanoic acid (Structural Analog for Acid Functionality). Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards.[7] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.